Technical Documentation Center

5-(Trifluoromethyl)pyridazine-3-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Trifluoromethyl)pyridazine-3-sulfonamide
  • CAS: 2005712-51-4

Core Science & Biosynthesis

Foundational

Pharmacological Profile of Trifluoromethyl Pyridazine Sulfonamides: A Technical Guide for Lead Optimization

Executive Summary This guide analyzes the pharmacological and medicinal chemistry profile of trifluoromethyl pyridazine sulfonamides , a specialized chemotype utilized primarily in the development of Nav1.7 inhibitors (p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological and medicinal chemistry profile of trifluoromethyl pyridazine sulfonamides , a specialized chemotype utilized primarily in the development of Nav1.7 inhibitors (pain management) and CCR4 antagonists (immunology) .

For drug discovery scientists, this scaffold represents a strategic "sweet spot" in property space:

  • The Pyridazine Core: Acts as an electron-deficient bioisostere for phenyl or pyridine rings, lowering the pKa of the attached sulfonamide group to physiological relevance.

  • The Trifluoromethyl (

    
    ) Group:  Provides metabolic blocking against CYP450 oxidation and enhances lipophilic binding interactions without the solubility penalty of longer alkyl chains.
    
  • The Sulfonamide Moiety: Serves as the primary pharmacophore for voltage-gated ion channel selectivity.

Part 1: Structural Rationale & Medicinal Chemistry[1]

The "Fluorine-Diazine" Synergy

The combination of a trifluoromethyl group and a pyridazine ring creates a unique electronic environment.

  • pKa Modulation: The acidity of the sulfonamide nitrogen (

    
    ) is critical for potency against voltage-gated sodium channels (Nav). The electron-withdrawing nature of the pyridazine ring, further amplified by the 
    
    
    
    group, significantly acidifies the sulfonamide proton. This allows the molecule to exist as an anion at physiological pH (7.4), which is often required for interaction with the positively charged voltage-sensing domains of the channel.
  • Metabolic Stability: The pyridazine ring is less susceptible to oxidative metabolism than phenyl rings. The addition of

    
     blocks the "soft spots" on the ring, preventing CYP-mediated hydroxylation.
    
  • Lipophilicity (LogD): While

    
     increases lipophilicity, the two nitrogen atoms in the pyridazine ring counteract this by increasing polarity (lowering LogP). This balance is essential for maintaining oral bioavailability while ensuring blood-brain barrier (BBB) exclusion (desirable for peripheral pain targets like Nav1.7).
    
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the medicinal chemistry logic driving this scaffold's optimization.

SAR_Logic Scaffold Trifluoromethyl Pyridazine Sulfonamide Core CF3 CF3 Group (Metabolic Block) Scaffold->CF3 Pyridazine Pyridazine Ring (Bioisostere) Scaffold->Pyridazine Sulfonamide Sulfonamide (Warhead) Scaffold->Sulfonamide Effect_CF3 Increases t1/2 Enhances Lipophilic Contact CF3->Effect_CF3 Effect_Pyr Lowers pKa (~5.5-6.5) Reduces CYP Inhibition Pyridazine->Effect_Pyr Effect_Sulf Selectivity for Nav1.7 vs Nav1.5 (Cardiac) Sulfonamide->Effect_Sulf

Caption: SAR logic deconstructing the functional contribution of each moiety within the scaffold.

Part 2: Primary Pharmacological Targets

Nav1.7 Voltage-Gated Sodium Channels (Pain)

The most authoritative application of this scaffold is in the inhibition of Nav1.7 (SCN9A) , a target validated by human genetics for nociception (pain sensing).

  • Mechanism: These compounds typically bind to the voltage-sensing domain IV (VSD4) of the channel. The sulfonamide anion engages in an electrostatic interaction with specific arginine residues in the S4 helix, stabilizing the channel in the inactivated state.

  • Selectivity Challenge: The critical pharmacological hurdle is selectivity over Nav1.5 (cardiac safety). The trifluoromethyl pyridazine core provides the specific geometry required to fit the Nav1.7 pocket while clashing with the Nav1.5 pocket.

CCR4 Antagonism (Immunology)

A secondary application is the antagonism of the CCR4 chemokine receptor .

  • Mechanism: Allosteric inhibition preventing the binding of ligands CCL17 and CCL22.

  • Utility: Treatment of Th2-mediated diseases such as allergic asthma and atopic dermatitis.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol synthesizes the 3-trifluoromethyl-6-sulfonamido-pyridazine core.

Reagents: Ethyl trifluoropyruvate, Hydrazine hydrate,


, Sulfonamide amine.
  • Cyclization: React ethyl trifluoropyruvate with hydrazine hydrate in ethanol at reflux for 4 hours.

    • Result: 6-hydroxy-3-(trifluoromethyl)pyridazine (tautomerizes to pyridazinone).

  • Chlorination: Treat the intermediate with phosphorous oxychloride (

    
    ) at 100°C for 3 hours.
    
    • Critical Step: Monitor by TLC.[1] This converts the hydroxyl group to a chlorine, activating the ring for nucleophilic attack.

  • Sulfonamide Coupling: Dissolve the chloro-intermediate in dry DMF. Add the desired aryl sulfonamide (1.1 eq) and

    
     (2.0 eq). Heat to 80°C for 6-12 hours.
    
    • Purification: Flash chromatography (Hexane/EtOAc).

Automated Patch Clamp Assay (Nav1.7 Potency)

Objective: Determine the


 of the compound against hNav1.7 in a state-dependent manner.

System: QPatch or SyncroPatch (High-throughput electrophysiology). Cell Line: HEK293 stably expressing hNav1.7.[2][3][4][5]

Protocol:

  • Solution Prep:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
    • Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Seal Formation: Achieve GΩ seals. Rupture membrane to establish whole-cell configuration.

  • Voltage Protocol (State-Dependence):

    • Hold cells at -120 mV (Resting state).

    • Pulse A (Resting Block): Depolarize to -10 mV for 20ms to measure tonic block.

    • Conditioning: Hold at -70 mV (approximate

      
       inactivation) for 8 seconds to induce the inactivated state.
      
    • Pulse B (Inactivated Block): Depolarize to -10 mV for 20ms.

  • Compound Application: Apply compound at increasing concentrations (e.g., 1 nM to 10

    
    M).
    
  • Analysis: Calculate

    
     based on the reduction of peak current in Pulse B.
    
    • Acceptance Criteria: Series resistance < 10 MΩ; Leak current < 200 pA.

Patch_Clamp_Workflow Start HEK293-hNav1.7 Cell Harvesting Seal Giga-Ohm Seal Formation Start->Seal Protocol Voltage Protocol (V_hold -120mV -> -70mV) Seal->Protocol Dosing Compound Addition (Cumulative Dosing) Protocol->Dosing Readout Calculate IC50 (Inactivated State) Dosing->Readout

Caption: Automated patch clamp workflow for determining state-dependent inhibition of Nav1.7.

Part 4: ADME & Safety Profile

Metabolic Stability Data

The following table compares the metabolic stability of the trifluoromethyl pyridazine scaffold against a standard phenyl-sulfonamide analog.

ParameterPhenyl-Sulfonamide (Reference)CF3-Pyridazine-Sulfonamide (Target)Impact
HLM

(min)
15 - 25> 60Blocked metabolic soft spot
LogD (pH 7.4) 3.52.2Improved polarity (lower lipophilicity)
CYP3A4 Inhibition Moderate (

)
Low (

)
Reduced drug-drug interaction risk
Plasma Protein Binding > 99%~ 95%Higher free fraction
Toxicology Watchlist

When developing this class of compounds, monitor for:

  • Sulfonamide Hypersensitivity: Although less common in non-antibiotic sulfonamides, skin reactions (SJS/TEN) must be monitored in early tox screens.

  • Hydrazine Metabolites: If the pyridazine ring is cleaved metabolically (rare but possible under reductive stress), it may generate hydrazine derivatives, which are potentially genotoxic. Ames testing is mandatory early in the pipeline.

References

  • Vertex Pharmaceuticals. (2016). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis. PLOS ONE.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

  • Beilstein Institute. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry.

  • Astellas Pharma. (2008).[6] Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines. Bioorganic & Medicinal Chemistry.

Sources

Exploratory

The Metabolic Fortification of Pyridazine Scaffolds: A Technical Guide to the Role of Trifluoromethylation in Enhancing Drug-Like Properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the metabolic stability of trifluoromethylated pyridazine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the metabolic stability of trifluoromethylated pyridazine derivatives, a class of compounds of increasing importance in medicinal chemistry. We will delve into the rationale behind the strategic incorporation of the trifluoromethyl (CF3) group, the subsequent impact on metabolic pathways, and the practical in vitro and in silico methodologies for evaluating these effects. This document is intended to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in the design and optimization of more robust drug candidates.

The Pyridazine Moiety and the Challenge of Metabolic Lability

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, contribute to its utility in molecular recognition and drug-target interactions.[1][4] However, like many heterocyclic systems, pyridazines can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[1] This metabolic vulnerability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites, hindering the development of promising therapeutic agents.

The primary metabolic pathways for pyridazine-containing compounds often involve oxidation of the pyridazine ring itself or its substituents.[1] Metabolite identification studies have revealed that oxidation can occur on the carbon atoms of the ring and on the nitrogen atoms.[1]

The Trifluoromethyl Group: A Shield Against Metabolism

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[5][6][7] This is attributed to several key factors:

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs.[6][7]

  • Steric Hindrance: The bulky nature of the CF3 group can sterically shield adjacent sites on the pyridazine ring from enzymatic attack.

  • Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can decrease the electron density of the pyridazine ring, making it less susceptible to oxidative metabolism.[8]

  • Modulation of Physicochemical Properties: The CF3 group significantly increases lipophilicity, which can influence a compound's absorption, distribution, and interaction with metabolic enzymes.[7][9]

The trifluoromethyl group is often considered a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties without drastically altering its shape and ability to bind to its biological target.[10][11][12]

In Vitro Evaluation of Metabolic Stability: A Practical Guide

A tiered approach to assessing metabolic stability in vitro is crucial for efficient drug discovery. This typically involves a hierarchy of systems, from subcellular fractions to whole cells, each providing a different level of biological complexity.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[13][14] This assay is a high-throughput and cost-effective method for the initial screening of compounds.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

    • Thaw pooled human liver microsomes (or from other species of interest) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

S9 Fraction Stability Assay

The S9 fraction is a supernatant from the centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[15][16][17] This allows for the assessment of both Phase I and Phase II metabolism.

  • Preparation of Reagents:

    • Prepare reagents as in the microsomal stability assay.

    • Prepare stock solutions of Phase II cofactors: UDPGA (for glucuronidation) and PAPS (for sulfation).

    • Thaw pooled liver S9 fraction on ice and dilute to a final protein concentration of 1 mg/mL in buffer.

  • Incubation:

    • Follow the incubation procedure for the microsomal assay, but include the Phase II cofactors in the reaction mixture along with NADPH.

  • Sample Analysis and Data Analysis:

    • Proceed with sample and data analysis as described for the microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and represent the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[18][19][20]

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a concentration of 0.5-1 million viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a 24- or 48-well plate.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots and quench the reaction with a cold organic solvent.

  • Sample Analysis and Data Analysis:

    • Analyze the samples and calculate metabolic stability parameters as previously described.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key experimental workflows and the underlying logic in assessing the metabolic stability of trifluoromethylated pyridazine derivatives.

experimental_workflow cluster_invitro In Vitro Assessment cluster_analytical Analytical & Computational microsomes Liver Microsomes Assay (Phase I - CYP focus) s9 S9 Fraction Assay (Phase I & II) microsomes->s9 Broader Profiling lcms LC-MS/MS Analysis (Quantification & MetID) microsomes->lcms Analysis hepatocytes Hepatocyte Assay (Gold Standard) s9->hepatocytes Confirmation s9->lcms Analysis hepatocytes->lcms Analysis data Metabolic Stability Data (t1/2, CLint) lcms->data insilico In Silico Prediction (Metabolic Fate) sar Structure-Activity Relationship (SAR) insilico->sar compound Trifluoromethylated Pyridazine Derivative compound->microsomes Initial Screen compound->insilico Prediction data->sar optimization Lead Optimization sar->optimization

Caption: A typical workflow for evaluating the metabolic stability of trifluoromethylated pyridazine derivatives.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Trifluoromethylated Pyridazine oxidation Ring Oxidation (Hydroxylation) parent->oxidation Major Pathway (Blocked by CF3) n_oxidation N-Oxidation parent->n_oxidation Minor Pathway glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation oxidation->sulfation n_oxidation->glucuronidation metabolites Metabolites glucuronidation->metabolites sulfation->metabolites excretion Excretion metabolites->excretion

Caption: Postulated metabolic pathways for trifluoromethylated pyridazine derivatives.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from in vitro stability assays are crucial for establishing SAR and guiding the optimization of lead compounds.

Table 1: Illustrative Metabolic Stability Data for Pyridazine Analogs

Compound IDR Groupt1/2 (min) in HLMCLint (µL/min/mg protein)Notes
PDZ-001 -H886.6Rapid metabolism
PDZ-002 -CH31257.8Moderate metabolism
PDZ-003 -Cl2527.7Improved stability
PDZ-004 -CF3 >120 <5.8 Significantly enhanced stability

This data is for illustrative purposes only and represents a typical trend observed when incorporating a trifluoromethyl group.

The trend in the table highlights the significant improvement in metabolic stability when a hydrogen or methyl group is replaced with a trifluoromethyl group. This enhancement is a direct consequence of the C-F bond strength and the electronic and steric effects of the CF3 group.

Analytical and In Silico Approaches

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for both quantifying the parent drug and identifying its metabolites.[21][22][23] High-resolution mass spectrometry provides accurate mass measurements, which aids in the elucidation of metabolite structures.

In Silico Prediction of Metabolism

Computational tools can predict the likely sites of metabolism on a molecule, helping to prioritize which compounds to synthesize and test.[3][24] Software like MetaSite can predict which atoms in a molecule are most susceptible to CYP-mediated oxidation.[18][20] These predictions, while not a replacement for experimental data, can significantly accelerate the drug discovery process.

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethyl groups into pyridazine scaffolds is a powerful and effective strategy for overcoming metabolic liabilities. This technical guide has provided a comprehensive overview of the underlying principles, practical in vitro methodologies, and analytical and computational tools for assessing the metabolic stability of these important derivatives. By understanding and applying these concepts, researchers can design and develop more robust and efficacious drug candidates. The continued development of more predictive in silico models and higher-throughput in vitro assays will further empower medicinal chemists to navigate the complexities of drug metabolism and accelerate the delivery of novel therapeutics.

References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Institutes of Health. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. University of Aberdeen. [Link]

  • Hepatocyte Stability. Evotec. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • S9 Metabolic Stability. Creative Bioarray. [Link]

  • In-vitro Human or Mouse S9 intestinal stability assay. protocols.io. [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]

  • S9 Stability Assay - In vitro drug metabolism test for the selection of your lead compounds. MTTlab. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Microsomal Stability. Evotec. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In silico prediction of the interaction of legacy and novel per- and poly-fluoroalkyl substances (PFAS) with selected human transporters and of their possible accumulation in the human body. National Institutes of Health. [Link]

  • Using in silico tools to predict flame retardant metabolites for more informative exposomics-based approaches. Frontiers. [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism. Royal Society of Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]

  • Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. National Institutes of Health. [Link]

  • In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed. [Link]

  • Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. ACS Publications. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]

  • Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Diva Portal. [Link]

  • Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions. MDPI. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

  • Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. National Institutes of Health. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Institutes of Health. [Link]

  • Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. SpringerLink. [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. National Institutes of Health. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • The impact of the exposome on cytochrome P450-mediated drug metabolism. National Institutes of Health. [Link]

Sources

Foundational

safety data sheet (SDS) for 5-(Trifluoromethyl)pyridazine-3-sulfonamide

An In-Depth Technical Guide to the Safe Handling and Application of 5-(Trifluoromethyl)pyridazine-3-sulfonamide For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 5-(Trifluoromethyl)pyridazine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Scaffold

5-(Trifluoromethyl)pyridazine-3-sulfonamide is a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, combining a trifluoromethyl group for enhanced metabolic stability and lipophilicity with a reactive sulfonamide moiety on a pyridazine core, makes it a valuable intermediate for synthesizing novel therapeutic agents.[1] The pyridazine scaffold itself is a well-known pharmacophore present in numerous biologically active molecules.[1]

This guide provides a comprehensive overview of the safety, handling, and intrinsic chemical properties of 5-(Trifluoromethyl)pyridazine-3-sulfonamide. As a senior application scientist, the objective is not merely to present data but to create a framework of understanding that empowers researchers to work safely and effectively with this compound. The protocols and recommendations herein are synthesized from data on structurally analogous compounds and established principles of chemical safety and sulfonamide pharmacology.

Section 1: Compound Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. This data informs everything from appropriate storage conditions to potential hazards during reaction scale-up.

PropertyValueSource / Comment
Molecular Formula C₅H₄F₃N₃O₂SPubChem[2]
Molecular Weight 227.17 g/mol Calculated
Monoisotopic Mass 226.99763 DaPubChem[2]
Appearance Likely a solid (e.g., crystalline powder)Inferred from similar compounds
Solubility To be determined experimentallyExpected to have some solubility in organic solvents like DMSO, DMF
Predicted XlogP -0.4PubChem (indicates relative hydrophilicity)[2]

Section 2: Hazard Identification and Risk Mitigation

While a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available, we can construct a robust, precautionary hazard profile based on the known risks of its constituent functional groups: trifluoromethylated pyridazines and sulfonamides.[3][4][5]

Anticipated GHS Hazard Classification

Based on data from similar compounds like 3-Chloro-6-(trifluoromethyl)pyridazine and other trifluoromethyl-pyridine derivatives, the following GHS classifications should be assumed until proven otherwise.[5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7]
Sensitization, Skin & RespiratoryCategory 1H317/H334: May cause an allergic skin reaction or allergy/asthma symptoms[8]
The Sulfonamide Hypersensitivity Consideration

The sulfonamide functional group is a well-documented structural alert for potential hypersensitivity reactions.[9][10] While the risk of cross-reactivity between antimicrobial and non-antimicrobial sulfonamides is considered low, it is not zero.[10][11] These reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[9][12] Therefore, any personnel with a known "sulfa drug" allergy should exercise extreme caution and may be advised against handling this compound directly.[12]

Expert Insight: The causality behind sulfonamide hypersensitivity is often linked to the N4-arylamine group found in many sulfa antibiotics, which is absent in this molecule.[9][13] However, the immune system's response to haptens can be unpredictable. The precautionary principle dictates that we treat this compound as a potential sensitizer.

Logical Framework for Hazard Control

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, a self-validating system for laboratory safety.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_response Emergency Response A Identify Compound: 5-(Trifluoromethyl)pyridazine-3-sulfonamide B Analyze Functional Groups: - Trifluoromethyl Pyridazine - Sulfonamide A->B Data Gathering & Analysis C Review Surrogate Data: SDS of similar compounds B->C Data Gathering & Analysis D Anticipate Hazards: - Irritation (Skin, Eye, Resp.) - Acute Toxicity (Oral) - Sensitization C->D Data Gathering & Analysis E Engineering Controls: - Chemical Fume Hood - Eyewash Station / Safety Shower D->E Mitigation Strategy F Administrative Controls: - Standard Operating Procedure (SOP) - Restricted Access - Allergy Screening D->F Mitigation Strategy G Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat D->G Mitigation Strategy H First Aid Measures: - Skin: Wash with soap/water - Eyes: Rinse for 15 min - Inhalation: Move to fresh air E->H In Case of Exposure I Spill & Disposal: - Absorb with inert material - Dispose as hazardous waste E->I In Case of Spill F->H In Case of Exposure F->I In Case of Spill G->H In Case of Exposure G->I In Case of Spill

Caption: Workflow for Hazard Identification and Control.

Section 3: Protocols for Safe Handling and Use

Adherence to rigorous protocols is non-negotiable. The following step-by-step procedures are designed to ensure the safety of the researcher and the integrity of the experiment.

Personal Protective Equipment (PPE) Protocol
  • Eye Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards at all times.[5][14] A face shield is recommended when handling larger quantities or if there is a splash risk.

  • Hand Protection : Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Use a proper glove removal technique to avoid skin contact.[8] Dispose of contaminated gloves immediately.

  • Body Protection : A standard laboratory coat is required. For handling significant quantities, consider an impermeable apron.

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation.[14] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[14]

Experimental Workflow: Weighing and Solution Preparation

This workflow is designed as a self-validating system to minimize exposure.

Weighing_Protocol Start Start Prep 1. Don Full PPE (Goggles, Gloves, Lab Coat) Start->Prep VerifyHood 2. Verify Fume Hood is operational Prep->VerifyHood Weigh 3. Weigh Compound in fume hood on a tared weigh boat VerifyHood->Weigh Transfer 4. Carefully Transfer Solid to reaction vessel inside hood Weigh->Transfer Solvate 5. Add Solvent to the vessel Transfer->Solvate Clean 6. Decontaminate & Clean weigh boat and spatula Solvate->Clean Dispose 7. Dispose of Contaminated materials in hazardous waste Clean->Dispose End End Dispose->End

Caption: Step-by-step protocol for weighing and solution preparation.

Section 4: Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate and correct action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][14]
Skin Contact Remove all contaminated clothing immediately.[15] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention and show the container or label.[4][15]

Section 5: Storage and Disposal

Proper storage preserves compound integrity and prevents accidents, while correct disposal protects the environment.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from strong oxidizing agents. Consider storing in a locked cabinet to control access.[5]

  • Disposal : Dispose of this compound and its container as hazardous waste. Follow all local, regional, and national regulations. Do not allow it to enter the environment.[4]

Conclusion

5-(Trifluoromethyl)pyridazine-3-sulfonamide represents a molecule with considerable potential for advancing drug discovery programs. Its handling, however, demands a high degree of scientific diligence and respect for its potential hazards. By understanding its chemical nature, anticipating risks based on its structural motifs, and adhering to rigorous safety protocols, researchers can confidently and safely unlock its synthetic potential. This guide serves as a living document, to be updated as more specific toxicological and reactivity data becomes available.

References

  • Brackett, C. C., Singh, H., & Block, J. H. (2004). Likelihood and mechanisms of cross-allergenicity between sulfonamide antibiotics and other drugs containing a sulfonamide functional group. Pharmacotherapy, 24(7), 856–870. Available at: [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Available at: [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Available at: [Link]

  • Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy. Available at: [Link]

  • Yousef, J. M., et al. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International, 33(47A), 438-453. Available at: [Link]

  • PubChem. (n.d.). 5-(trifluoromethyl)pyridazine-3-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-farmaceutický časopis, 19(1), 1-15. Available at: [Link]

Sources

Exploratory

A Technical Guide to 5-(Trifluoromethyl)pyridazine-3-sulfonamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Executive Summary Carbonic anhydrases (CAs) are a superfamily of metalloenzymes crucial to fundamental physiological processes, including pH homeostasis and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes crucial to fundamental physiological processes, including pH homeostasis and CO₂ transport. Their dysregulation is implicated in various pathologies, making them significant therapeutic targets. Notably, the tumor-associated isoforms CA IX and CA XII are upregulated in hypoxic solid tumors, contributing to an acidic tumor microenvironment that promotes cancer progression and metastasis.[1][2][3] This has spurred the development of selective CA inhibitors as potential anticancer agents.[3][4] Sulfonamides represent a major class of CA inhibitors, renowned for their high affinity to the enzyme's active site.[4][5] This guide provides an in-depth technical overview of 5-(Trifluoromethyl)pyridazine-3-sulfonamide, a heterocyclic sulfonamide, detailing its mechanism of action, rationale for its structural design, and the experimental methodologies required for its evaluation as a potent and potentially selective carbonic anhydrase inhibitor.

Introduction: The Critical Role of Carbonic Anhydrases in Physiology and Disease

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6][7] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, renal function, bone resorption, and pH regulation.[6][8] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity, allowing for fine-tuned control of pH in various biological compartments.

The clinical relevance of CAs is well-established, with CA inhibitors (CAIs) being used for decades in the treatment of glaucoma, edema, and altitude sickness.[8] More recently, the focus has shifted towards isoform-selective inhibitors to target specific disease states with greater precision and fewer side effects. A particularly compelling area of research is the targeting of tumor-associated isoforms CA IX and CA XII.[3][9][10] These transmembrane enzymes are predominantly expressed in hypoxic tumors and play a crucial role in helping cancer cells adapt to their acidic microenvironment, thereby facilitating tumor growth, survival, and metastasis.[1][3] Consequently, the selective inhibition of CA IX and XII presents a promising strategy for anticancer therapy.[2][3][4]

5-(Trifluoromethyl)pyridazine-3-sulfonamide: A Profile of a Heterocyclic CA Inhibitor

The archetypal CA inhibitor is a primary sulfonamide (-SO₂NH₂). This functional group, when deprotonated, coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing a zinc-bound hydroxide ion and disrupting the catalytic cycle.[4][5] The inhibitor's affinity and selectivity are determined by the chemical scaffold to which the sulfonamide is attached, as this "tail" region forms secondary interactions with amino acid residues lining the active site cavity.

2.1. Chemical Structure and Rationale

The structure of 5-(Trifluoromethyl)pyridazine-3-sulfonamide features two key components:

  • The Sulfonamide (-SO₂NH₂) Moiety: This is the essential zinc-binding group (ZBG) responsible for the primary inhibitory action.

  • The 5-(Trifluoromethyl)pyridazine Scaffold: This heterocyclic ring system serves as the "tail." Its specific features are critical for determining the compound's overall properties.

    • Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms. This heterocycle influences the electronic properties and spatial arrangement of the molecule.

    • Trifluoromethyl (-CF₃) Group: The presence of this group at the 5-position significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[11] Furthermore, the strong electron-withdrawing nature of the -CF₃ group can improve the metabolic stability of the compound.[11]

The design of this molecule leverages the established zinc-binding capability of the sulfonamide group while introducing a substituted heterocyclic scaffold to explore unique interactions within the CA active site, potentially leading to enhanced potency and isoform selectivity.

2.2. Mechanism of Action

The inhibitory mechanism of sulfonamides against carbonic anhydrase is a classic example of reversible, competitive inhibition.[5] The process is initiated by the sulfonamide's primary amine coordinating to the active site.

Causality of Inhibition:

  • Active Site Entry: The inhibitor enters the conical active site cleft of the enzyme.

  • Deprotonation: The sulfonamide group (-SO₂NH₂) likely loses a proton to become the anionic sulfonamidate (-SO₂NH⁻). This is facilitated by the active site environment.

  • Zinc Coordination: The anionic sulfonamidate acts as a strong ligand, directly coordinating to the tetrahedral Zn²⁺ ion. This binding displaces the catalytically essential zinc-hydroxide species.

  • Catalytic Disruption: With the zinc ion occupied by the inhibitor, it can no longer participate in the hydration of CO₂, effectively shutting down the enzyme's catalytic activity.[4]

  • Secondary Interactions: The pyridazine ring and trifluoromethyl group form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site. These interactions are critical for determining the inhibitor's affinity (Kᵢ) and its selectivity profile across different CA isoforms.[3][12] For example, differences in residues like Val131 in CA IX versus Phe131 in CA II can create steric hindrance or favorable pockets that selective inhibitors can exploit.[3][13]

G cluster_0 CA Active Site (Inactive) cluster_1 CA Active Site (Active) inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) zn Zn²⁺ Ion inhibitor->zn Coordinates to Zinc tail_interaction Hydrophobic/Hydrophilic Pockets inhibitor->tail_interaction Secondary Interactions (determines selectivity) catalysis_blocked Catalysis Blocked inhibitor->catalysis_blocked his1 His zn->his1 his2 His zn->his2 his3 His zn->his3 zn_active Zn²⁺ Ion oh ⁻OH zn_active->oh Binds Hydroxide his1_a His zn_active->his1_a his2_a His zn_active->his2_a his3_a His zn_active->his3_a co2 CO₂ Substrate oh->co2 Nucleophilic Attack hco3 HCO₃⁻ Product inhibitor_molecule 5-(CF₃)pyridazine-3-sulfonamide inhibitor_molecule->inhibitor Enters Active Site

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Experimental Validation and Characterization

Evaluating a novel CA inhibitor requires a multi-faceted approach, combining enzyme kinetics to determine potency and selectivity with structural studies to understand the binding mode.

3.1. Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration

The gold standard for measuring CA activity is the stopped-flow spectrophotometric assay.[14][15] This technique is essential because the catalyzed CO₂ hydration reaction is extremely rapid, with turnover numbers in the range of 10⁴-10⁶ s⁻¹.[14]

Principle of the Assay: The assay measures the rate of pH change resulting from the protons produced during CO₂ hydration. A pH indicator dye (like Phenol Red or Pyranine) is included in the reaction buffer, and the change in its absorbance at a specific wavelength is monitored over milliseconds.[15][16][17]

Self-Validating Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation (Trustworthiness Pillar):

    • Enzyme Stock: Prepare a concentrated stock of purified human CA isozyme (e.g., hCA II, hCA IX-mimic) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5). Determine the precise concentration spectrophotometrically.

    • Inhibitor Stocks: Prepare a 10 mM stock solution of 5-(Trifluoromethyl)pyridazine-3-sulfonamide in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

    • Reaction Buffer: Prepare a buffer with low buffering capacity (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM Phenol Red).[15] The choice of buffer is critical; high buffering capacity will mask the pH change.

    • Substrate Solution: Prepare ice-cold, CO₂-saturated water by bubbling pure CO₂ gas through deionized water for at least 30 minutes on ice.[15][18] Maintaining this on ice is crucial to prevent CO₂ from outgassing.[18]

  • Experimental Execution (Expertise Pillar):

    • Instrument Setup: Equilibrate the stopped-flow instrument (e.g., Applied Photophysics) to a constant temperature, typically 25°C or 37°C.[14]

    • Loading: Load one syringe of the instrument with the enzyme and inhibitor in the reaction buffer. Load the second syringe with the CO₂-saturated water.

    • Incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15 minutes) to ensure binding equilibrium is reached.

    • Rapid Mixing: Initiate the instrument, which rapidly mixes the contents of the two syringes into an observation cell. The reaction begins instantaneously.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 570 nm for Phenol Red) for a few seconds.[15]

  • Data Analysis and Controls (Authoritative Grounding):

    • Calculate Initial Rates: Convert the absorbance change over time (dA/dt) to the initial velocity (V₀) of the reaction. This is the slope of the initial linear portion of the kinetic trace.

    • Uninhibited Control: Run the reaction with the enzyme but without any inhibitor (DMSO vehicle only) to determine the maximal velocity (V_max).

    • Non-Catalyzed Control: Run the reaction with buffer and CO₂ only (no enzyme) to measure the background, uncatalyzed reaction rate.[15] The catalyzed rate must be significantly higher.

    • IC₅₀ Determination: Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Kᵢ Determination: Convert IC₅₀ values to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowing the substrate (CO₂) concentration and the enzyme's Michaelis constant (K_m).

G cluster_analysis Analysis Workflow prep 1. Reagent Preparation - Enzyme & Inhibitor Stocks - Reaction Buffer (with pH indicator) - CO₂-Saturated Water (Substrate) load 2. Load Stopped-Flow Syringes Syringe A: Enzyme + Inhibitor Syringe B: CO₂ Solution prep->load mix 3. Rapid Mixing & Reaction Initiation load->mix monitor 4. Monitor Absorbance Change (pH Indicator) over time mix->monitor analyze 5. Data Analysis monitor->analyze rate Calculate Initial Velocity (V₀) analyze->rate plot Plot % Inhibition vs. [Inhibitor] rate->plot ic50 Determine IC₅₀ Value plot->ic50

Sources

Foundational

5-(Trifluoromethyl)pyridazine-3-sulfonamide: A Comprehensive Technical Guide for Advanced Heteroaromatic Scaffolds in Drug Discovery

Abstract This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)pyridazine-3-sulfonamide, a heteroaromatic building block of significant interest to researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)pyridazine-3-sulfonamide, a heteroaromatic building block of significant interest to researchers, medicinal chemists, and drug development professionals. By dissecting the roles of its constituent functional groups—the trifluoromethyl moiety, the pyridazine core, and the sulfonamide group—this guide illuminates the compound's potential for creating novel therapeutics. We will delve into its proposed synthesis, physicochemical properties, and reactivity, offering a blueprint for its utilization in the design of next-generation pharmaceuticals. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower innovation in drug discovery.

Introduction: The Strategic Value of a Trifunctionalized Heterocycle

The quest for novel molecular entities with enhanced pharmacological profiles is a central theme in modern drug discovery. The strategic incorporation of specific functional groups into a core scaffold can profoundly influence a molecule's efficacy, metabolic stability, and pharmacokinetic properties.[1] 5-(Trifluoromethyl)pyridazine-3-sulfonamide emerges as a particularly compelling building block due to the synergistic interplay of its three key components:

  • The Trifluoromethyl Group (-CF3): This ubiquitous moiety in medicinal chemistry is prized for its ability to enhance lipophilicity, improve metabolic stability against oxidative degradation, and increase binding affinity to target proteins.[1] Its strong electron-withdrawing nature can also modulate the pKa of nearby functionalities, influencing molecular interactions and overall bioavailability.

  • The Pyridazine Core: As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine ring possesses unique physicochemical properties. It is characterized by a high dipole moment, the capacity for robust hydrogen bonding, and a lower lipophilicity compared to a phenyl ring, which can be advantageous in optimizing drug-like properties.

  • The Sulfonamide Group (-SO2NH2): A cornerstone in medicinal chemistry, the sulfonamide functional group is a key pharmacophore in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents.[2] It can act as a hydrogen bond donor and acceptor, contributing to strong and specific interactions with biological targets.

The convergence of these three functionalities within a single, synthetically accessible molecule presents a powerful platform for the development of novel therapeutics across a range of disease areas.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C5H4F3N3O2SBased on chemical structure
Molecular Weight 227.17 g/mol Calculated from the molecular formula
LogP ~1.5 - 2.5The trifluoromethyl group increases lipophilicity, while the pyridazine and sulfonamide moieties contribute to polarity.
Topological Polar Surface Area (TPSA) ~95 ŲPrimarily contributed by the sulfonamide and pyridazine nitrogens.
Hydrogen Bond Donors 1 (from -NH2)The sulfonamide amine provides a hydrogen bond donor.
Hydrogen Bond Acceptors 4 (2 from -SO2, 2 from pyridazine N)The sulfonyl oxygens and pyridazine nitrogens act as hydrogen bond acceptors.
pKa (Sulfonamide N-H) ~9-10The electron-withdrawing nature of the sulfonyl group and the pyridazine ring will render the N-H acidic.
Appearance Likely a crystalline solidSulfonamides are typically crystalline due to their rigid functional group and potential for intermolecular hydrogen bonding.[3]

Synthesis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide: A Proposed Pathway

A definitive, published synthetic protocol for 5-(trifluoromethyl)pyridazine-3-sulfonamide is not currently available. However, based on established methodologies for the synthesis of related pyridazine sulfonamides and trifluoromethylated heterocycles, a plausible and efficient synthetic route can be proposed. This multi-step synthesis leverages common and reliable transformations in heterocyclic chemistry.

dot

Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)pyridazine-3-sulfonamide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-5-(trifluoromethyl)pyridazine

This initial step involves the construction of the core pyridazine ring bearing the crucial trifluoromethyl and amino groups. A common strategy for synthesizing 3-aminopyridazines is through the cyclization of a suitable precursor with hydrazine.[4]

  • Reaction: A trifluoromethyl-containing 1,4-dicarbonyl compound or a related synthon is reacted with hydrazine hydrate.

  • Reagents and Conditions:

    • Trifluoromethylated precursor (e.g., a derivative of mucochloric or mucobromic acid)

    • Hydrazine hydrate

    • Solvent: Ethanol or acetic acid

    • Temperature: Reflux

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

  • Causality: The use of hydrazine hydrate provides the two adjacent nitrogen atoms required for the pyridazine ring formation through a condensation reaction with the dicarbonyl precursor.

Step 2: Diazotization of 3-Amino-5-(trifluoromethyl)pyridazine

The conversion of the amino group to a diazonium salt is a classic transformation that sets the stage for the introduction of the sulfonyl chloride moiety.[5]

  • Reaction: The aminopyridazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

  • Reagents and Conditions:

    • 3-Amino-5-(trifluoromethyl)pyridazine

    • Sodium nitrite (NaNO2)

    • Hydrochloric acid (HCl)

    • Solvent: Water

    • Temperature: 0-5 °C (to maintain the stability of the diazonium salt)

  • Procedure: A solution of the aminopyridazine in aqueous HCl is cooled in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

  • Causality: The low temperature is critical to prevent the premature decomposition of the relatively unstable diazonium salt.

Step 3: Synthesis of 5-(Trifluoromethyl)pyridazine-3-sulfonyl chloride (Sandmeyer-type Reaction)

The diazonium salt is then converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction.[6][7]

  • Reaction: The diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent in the presence of a copper(I) or copper(II) catalyst.[8][9]

  • Reagents and Conditions:

    • Pyridazine-3-diazonium salt solution (from Step 2)

    • Sulfur dioxide (SO2)

    • Copper(II) chloride (CuCl2) as a catalyst

    • Solvent: Acetic acid or a biphasic system

    • Temperature: Room temperature

  • Procedure: The diazonium salt solution is slowly added to a stirred solution of sulfur dioxide and the copper catalyst. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Work-up: The reaction mixture is poured into ice-water, and the precipitated sulfonyl chloride is collected by filtration or extracted with an organic solvent like dichloromethane.

  • Causality: The copper catalyst facilitates the radical-mediated conversion of the diazonium group to the sulfonyl chloride.

Step 4: Amination of 5-(Trifluoromethyl)pyridazine-3-sulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the desired sulfonamide.

  • Reaction: The sulfonyl chloride is treated with aqueous ammonia or a solution of ammonia in an organic solvent.

  • Reagents and Conditions:

    • 5-(Trifluoromethyl)pyridazine-3-sulfonyl chloride

    • Aqueous ammonium hydroxide (NH4OH) or ammonia gas in a suitable solvent (e.g., dioxane)

    • Solvent: Dichloromethane or tetrahydrofuran

    • Temperature: 0 °C to room temperature

  • Procedure: The sulfonyl chloride is dissolved in a suitable solvent and cooled in an ice bath. The ammonia source is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

  • Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia to form the stable sulfonamide bond.

Reactivity and Applications as a Building Block

5-(Trifluoromethyl)pyridazine-3-sulfonamide is a versatile building block with multiple reactive sites that can be selectively functionalized to generate a diverse library of compounds.

dot

Reactivity cluster_derivatives Potential Derivatives BuildingBlock 5-(Trifluoromethyl)pyridazine-3-sulfonamide Sulfonamide N-H Pyridazine Ring N_Alkylation N-Alkylated/Arylated Sulfonamides BuildingBlock:f1->N_Alkylation Alkylation/Arylation Ring_Functionalization Further Substituted Pyridazines BuildingBlock:f2->Ring_Functionalization Electrophilic/Nucleophilic Substitution

Caption: Key reactive sites of 5-(Trifluoromethyl)pyridazine-3-sulfonamide.

Reactions at the Sulfonamide Group

The sulfonamide moiety offers opportunities for derivatization at the nitrogen atom. The acidic nature of the N-H proton allows for deprotonation with a suitable base, followed by reaction with various electrophiles.

  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides under basic conditions can introduce a wide range of substituents, enabling the exploration of structure-activity relationships.

  • Formation of Fused Ring Systems: The sulfonamide can participate in cyclization reactions to form novel heterocyclic scaffolds.

Reactions on the Pyridazine Ring

The pyridazine ring, activated by the electron-withdrawing trifluoromethyl and sulfonamide groups, is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups. This allows for the introduction of additional functional groups to modulate the compound's properties.

Applications in Drug Discovery

The unique combination of functional groups in 5-(trifluoromethyl)pyridazine-3-sulfonamide makes it an attractive scaffold for targeting a variety of biological systems.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site. The pyridazine and sulfonamide groups of this building block can mimic these interactions. The trifluoromethyl group can be directed towards hydrophobic pockets to enhance binding affinity.[10]

  • Antimicrobial Agents: Sulfonamides are a well-established class of antibacterial agents. The incorporation of the trifluoromethylpyridazine core could lead to the development of novel antimicrobial agents with improved potency or a different spectrum of activity.[11]

  • Antiviral and Anticancer Therapeutics: The trifluoromethyl and pyridazine moieties are present in a number of antiviral and anticancer drugs.[10][11] This building block provides a starting point for the synthesis of new compounds with potential activity in these areas.

Conclusion

5-(Trifluoromethyl)pyridazine-3-sulfonamide represents a highly promising, albeit underexplored, building block for medicinal chemistry. Its strategic design incorporates three key pharmacophoric elements that can contribute to enhanced biological activity and favorable drug-like properties. While a definitive synthetic protocol has yet to be published, this guide has outlined a plausible and robust synthetic strategy based on well-established chemical transformations. The versatile reactivity of this molecule opens up numerous avenues for the creation of diverse chemical libraries for screening against a wide range of therapeutic targets. As the demand for novel and effective therapeutics continues to grow, the exploration of such thoughtfully designed heteroaromatic scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

  • Sauer, J., & Heldmann, D. K. (2024). Synthesis of 3,5-disubstituted pyridazines by regioselective [4 + 2] cycloadditions with ethynyltributyltin and subsequent replacement of the organotin substituent. Tetrahedron.
  • Amino-trifluoromethylpyridine compound and process for preparing the same. (1987). EP0228846A1.
  • Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]

  • IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS. (2010). WO2010083145A1.
  • United States P
  • How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ - Guidechem. (2022). Guidechem.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem.com.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]

  • Pyridazine Deriv
  • Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (1990). US4973698A.
  • Pyridazine and its related compounds. Part 35[12]: Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides. (2015). European Journal of Chemistry.

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
  • 5-(trifluoromethyl)pyridazine-3-carboxylic acid (C6H3F3N2O2). PubChem.
  • 1211591-88-6|5-(Trifluoromethyl)pyridazin-3-amine|BLD Pharm. BLD Pharm.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Synthesis of F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. (2024).
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). ACS Publications. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. (2021). Journal of Engineering Research and Applied Science.
  • 5-(trifluoromethyl)pyridazine-3-carbonitrile | Molport-047-428-661 | Novel. Molport.
  • Preparation of sulfonamide herbicide process intermedi
  • The Synthesis of Trifluoromethyl-sulfonimidamides from Sulfinamides. (2017). PubMed. [Link]

  • Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024). PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 5-(Trifluoromethyl)pyridazine-3-sulfonamide

An In-Depth Guide to the Synthesis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide Authored by: A Senior Application Scientist Introduction: The Significance of Trifluoromethylated Pyridazine Sulfonamides The integration...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide

Authored by: A Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Pyridazine Sulfonamides

The integration of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the pyridazine core, a nitrogen-containing heterocycle prevalent in bioactive compounds, it creates a privileged scaffold for drug discovery.[3]

The further addition of a sulfonamide moiety (-SO₂NH₂) introduces a versatile functional group known to act as a hydrogen bond donor and acceptor, often serving as an isostere for carboxylic acids and participating in crucial binding interactions with biological targets.[4] Sulfonamides are a key feature in a wide array of therapeutics, including antibacterial, diuretic, and anticancer agents.[5][6]

This document provides a comprehensive guide to the synthesis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide , a molecule that combines these three critical pharmacophores. The protocols outlined below are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. We will explore a logical, multi-stage synthetic pathway, providing not just the procedural steps but also the rationale behind them to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis of the target compound is most effectively approached via a multi-step sequence starting from a suitable precursor to construct the core heterocyclic structure. The strategy hinges on the initial formation of a key intermediate, 3-chloro-5-(trifluoromethyl)pyridazine , which is then converted to the corresponding sulfonyl chloride and subsequently amidated to yield the final product.

This pathway is selected for its modularity and reliance on well-established, high-yielding transformations in heterocyclic chemistry.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfonamide Formation A 1,1,1-Trifluoro-2,4-pentanedione C 3-Methyl-5-(trifluoromethyl)-1H-pyrazole (or pyridazinone precursor) A->C Condensation B Hydrazine B->C D 3-Chloro-5-(trifluoromethyl)pyridazine C->D Chlorination (e.g., POCl₃) E 5-(Trifluoromethyl)pyridazine- 3-sulfonyl Chloride D->E Sulfonylation (Halogen-Metal Exchange + SO₂Cl₂) F 5-(Trifluoromethyl)pyridazine- 3-sulfonamide (Target) E->F Amidation (NH₄OH)

Sources

Application

Application Note: Functionalization Strategies for 5-(Trifluoromethyl)pyridazine-3-sulfonamide

Topic: Reagents for Functionalizing 5-(Trifluoromethyl)pyridazine-3-sulfonamide Content Type: Detailed Application Note & Protocol Guide Abstract The 5-(trifluoromethyl)pyridazine-3-sulfonamide scaffold represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Functionalizing 5-(Trifluoromethyl)pyridazine-3-sulfonamide Content Type: Detailed Application Note & Protocol Guide

Abstract

The 5-(trifluoromethyl)pyridazine-3-sulfonamide scaffold represents a high-value pharmacophore in medicinal chemistry, combining the metabolic stability of the trifluoromethyl group with the bioactivity of the sulfonamide moiety. However, its extreme electron deficiency—driven by the 1,2-diazine core and the electron-withdrawing


 group—presents unique synthetic challenges. This guide details reagents and protocols for two primary vectors of modification: 

-functionalization
of the sulfonamide handle (arylation/acylation) and

-H functionalization
of the pyridazine core (radical alkylation).
Chemical Space & Reactivity Profile

To select the correct reagents, one must first understand the electronic landscape of the molecule.

  • The Sulfonamide (

    
    ): 
    
    • Acidity: The

      
       is significantly lower (
      
      
      
      9.0) than typical benzenesulfonamides due to the electron-poor pyridazine ring. This allows the use of milder bases (e.g., carbonates) for deprotonation.
    • Nucleophilicity: Once deprotonated, the nitrogen is a competent nucleophile for

      
       and cross-coupling reactions.
      
  • The Pyridazine Core:

    • Electron Deficiency: The ring is highly deactivated towards electrophilic aromatic substitution (

      
      ). Standard Friedel-Crafts reactions will fail.
      
    • Radical Affinity: The LUMO is lowered, making the ring highly susceptible to nucleophilic radical attack (Minisci-type reactions), particularly at the C6 position (

      
       to N1).
      
  • The Trifluoromethyl Group (

    
    ): 
    
    • Inertness: Generally stable under standard coupling conditions. It directs radical attack away from C5 and increases the lipophilicity (

      
      ) of the final compound.
      
Reagent Selection Guide
Module A: Sulfonamide Nitrogen Functionalization

Target: Modifying solubility, permeability, or target engagement.

TransformationRecommended Reagent ClassSpecific ReagentsRationale

-Arylation
Copper(II) Catalysts (Chan-Lam)

, Aryl Boronic Acids, Pyridine
Preferred Method. Mild, aerobic conditions avoid the high heat/strong base of Buchwald-Hartwig, which can degrade the electron-poor ring.

-Alkylation
Mild Bases & Electrophiles

or

, Alkyl Halides (

)
The enhanced acidity of the sulfonamide allows cesium carbonate to effect deprotonation in DMF/MeCN without requiring NaH.

-Acylation
Coupling Agents EDC

HCl, DMAP, Carboxylic Acids
Generates

-acyl sulfonamides (bioisosteres of carboxylic acids). DMAP is critical to activate the acylating agent.
Module B: Pyridazine Ring Functionalization

Target: Late-stage diversification (LSD) of the core.

TransformationRecommended Reagent ClassSpecific ReagentsRationale
C-H Alkylation Minisci Reagents Alkyl Carboxylic Acids,

,

Generates nucleophilic alkyl radicals that attack the electron-deficient C6 position.
C-H Arylation Radical Arylation Aryl Boronic Acids,

,

A variation of the Minisci reaction allowing direct installation of aryl groups without pre-halogenation.
Experimental Protocols
Protocol 1: Copper-Mediated

-Arylation (Chan-Lam Coupling)

Best for: Installing aromatic rings on the sulfonamide nitrogen under mild conditions.

Reagents:

  • Substrate: 5-(Trifluoromethyl)pyridazine-3-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (2.0 equiv)
    
  • Catalyst: Copper(II) Acetate [

    
    ] (1.0 equiv)
    
  • Base/Ligand: Pyridine (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Atmosphere: Air (Oxygen balloon optional for speed)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a stir bar, add the sulfonamide (1.0 equiv), aryl boronic acid (2.0 equiv), and

    
     (1.0 equiv).
    
  • Solvation: Add DCM (

    
     concentration relative to sulfonamide).
    
  • Activation: Add Pyridine (2.0 equiv) dropwise. Note: The solution typically turns a deep blue/green, indicating the formation of the active Cu-amine species.

  • Reaction: Stir the mixture vigorously at room temperature open to the air (or under an

    
     balloon) for 12–24 hours.
    
    • Mechanism Check: Oxygen is required to reoxidize Cu(I) to Cu(II) to close the catalytic cycle (if using catalytic Cu) or facilitate the oxidative coupling (stoichiometric mode).

  • Workup: Dilute with EtOAc, wash with

    
     (to remove pyridine and copper salts), then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol 2: Silver-Catalyzed C-H Alkylation (Minisci Reaction)

Best for: Direct alkylation of the pyridazine ring at C6.

Reagents:

  • Substrate: 5-(Trifluoromethyl)pyridazine-3-sulfonamide (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (

    
    ) (3.0–5.0 equiv)
    
  • Catalyst: Silver Nitrate (

    
    ) (0.2 equiv)
    
  • Oxidant: Ammonium Persulfate [

    
    ] (3.0 equiv)
    
  • Solvent: biphasic DCM / Water (1:1) or TFA / Water

  • Temperature:

    
    
    

Step-by-Step Procedure:

  • Preparation: Dissolve the sulfonamide (1.0 equiv) in a mixture of DCM and water (1:1 ratio).

  • Radical Precursor: Add the carboxylic acid (3.0 equiv).

  • Catalyst Addition: Add

    
     (0.2 equiv) and 
    
    
    
    (3.0 equiv) in one portion.
    • Safety Note: Persulfates are strong oxidants. Ensure no incompatible reductants are present.

  • Reaction: Heat the biphasic mixture to

    
     with vigorous stirring.
    
    • Observation: Evolution of

      
       gas indicates decarboxylation and radical generation.
      
  • Monitoring: Monitor by LC-MS. The reaction is typically fast (1–4 hours). If conversion stalls, add more oxidant/acid.

  • Workup: Basify carefully with sat.

    
     (neutralize acid), extract with DCM.
    
  • Purification: The product is often a mixture of mono-alkylated isomers (favoring C6). Separate via preparative HPLC or careful column chromatography.

Visualizations
Figure 1: Reactivity Decision Tree

Caption: Strategic roadmap for functionalizing 5-(Trifluoromethyl)pyridazine-3-sulfonamide based on target site.

ReactivityMap Core 5-(Trifluoromethyl) pyridazine-3-sulfonamide Target Target Site? Core->Target N_Func Sulfonamide Nitrogen (Nucleophilic) Target->N_Func Modulate Solubility/Potency C_Func Pyridazine Ring (Electrophilic) Target->C_Func Core Diversification ChanLam Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2) -> N-Aryl N_Func->ChanLam Add Aryl Group Alkylation Base-Mediated Alkylation (Cs2CO3, R-X) -> N-Alkyl N_Func->Alkylation Add Alkyl Group Minisci Minisci Reaction (AgNO3, R-COOH, S2O8) -> C6-Alkyl C_Func->Minisci Radical Addition

Figure 2: Minisci Reaction Mechanism & Workflow

Caption: Mechanism of Ag-catalyzed radical alkylation at the C6 position of the pyridazine core.

MinisciWorkflow Acid R-COOH (Radical Source) Radical Alkyl Radical (R•) + CO2 (Gas) Acid->Radical Oxidative Decarboxylation Oxidant Persulfate / Ag(I) Oxidant->Radical Oxidative Decarboxylation Complex Radical Attack at C6 (Stabilized by N-atom) Radical->Complex Nucleophilic Attack on Pyridazine Product 6-Alkyl-5-(CF3) pyridazine-3-sulfonamide Complex->Product Re-aromatization (-H•)

References
  • Moon, S.-Y., et al. (2014).[1][2] "Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature." Organic Letters. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C–H functionalization for medicinal chemists." MedChemComm. Link

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

  • O'Driscoll, M., et al. (2025).[3] "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances. Link

  • Seiple, I. B., et al. (2010). "Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids." Journal of the American Chemical Society. Link

Sources

Method

cross-coupling reactions involving 5-(Trifluoromethyl)pyridazine-3-sulfonamide

Executive Summary This guide details the synthetic utility of 5-(Trifluoromethyl)pyridazine-3-sulfonamide , a high-value scaffold in medicinal chemistry.[1] The combination of the lipophilic, metabolically stable trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 5-(Trifluoromethyl)pyridazine-3-sulfonamide , a high-value scaffold in medicinal chemistry.[1] The combination of the lipophilic, metabolically stable trifluoromethyl (


) group and the polar sulfonamide moiety makes this molecule a critical bioisostere for carboxylic acids and a key pharmacophore in Nav1.7 inhibitors and oncology targets.

This application note focuses on the N-arylation of the sulfonamide nitrogen—the primary vector for diversifying this scaffold. We present two complementary protocols:

  • Copper-Catalyzed Chan-Lam Coupling: For mild, aerobic coupling with aryl boronic acids.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: For sterically demanding or electron-poor aryl halides.[1]

Chemical Context & Reactivity Profile

The substrate presents unique challenges due to the electronic nature of the pyridazine ring:

  • Acidity: The electron-deficient 1,2-diazine ring, further deactivated by the 5-

    
     group, significantly lowers the pKa of the sulfonamide 
    
    
    
    protons compared to benzenesulfonamides.[1] This increases susceptibility to deprotonation but may reduce nucleophilicity in neutral media.
  • Coordination: The pyridazine nitrogens (N1/N2) are potential ligation sites that can poison metal catalysts (Pd or Cu).[1] Ligand selection is critical to outcompete this background coordination.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method based on your coupling partner and available equipment.

CouplingLogic Start Target: N-Arylation of 5-(CF3)pyridazine-3-sulfonamide Partner Identify Coupling Partner Start->Partner Boronic Aryl Boronic Acid (Ar-B(OH)2) Partner->Boronic Available Halide Aryl Halide (Ar-Cl, Ar-Br, Ar-I) Partner->Halide Available ChanLam Protocol A: Chan-Lam Coupling (Cu-Catalyzed, Aerobic) Boronic->ChanLam Preferred for Functional Group Tolerance Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed, Inert) Halide->Buchwald Preferred for Steric Bulk/Scale-up

Figure 1: Strategic workflow for selecting the optimal cross-coupling methodology.[1]

Protocol A: Copper-Catalyzed Chan-Lam Coupling

Best for: Late-stage functionalization, high functional group tolerance, and avoiding halogenated waste.[1]

Mechanism & Rationale

This oxidative coupling utilizes Copper(II) to facilitate the bond formation between the sulfonamide nitrogen and an aryl boronic acid. The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle, utilizing atmospheric oxygen as the terminal oxidant.

  • Critical Factor:[2] The electron-poor nature of the pyridazine sulfonamide requires a base capable of buffering the generated acid without inhibiting the copper center.

Materials
  • Substrate: 5-(Trifluoromethyl)pyridazine-3-sulfonamide (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (10–20 mol%)

  • Ligand (Optional but recommended): 2,2'-Bipyridine (bpy) or Phenanthroline (10–20 mol%) to prevent catalyst deactivation by the pyridazine ring.

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Note: DCM often provides higher yields for sulfonamides.[1]

  • Atmosphere: Open air (balloon of

    
     optional for sluggish substrates).
    
Step-by-Step Procedure
  • Charge: To a clean reaction vial equipped with a stir bar, add the sulfonamide (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (0.2 equiv), and 2,2'-bipyridine (0.2 equiv).

  • Solvate: Add DCM (0.1 M concentration relative to sulfonamide).

  • Activate: Add

    
     (2.0 equiv) dropwise. The solution typically turns a deep blue/green (characteristic of active Cu-amine species).
    
  • Incubate: Stir vigorously at room temperature (20–25 °C) open to the air.

    • Tip: Use a drying tube packed with

      
       if the room humidity is >60%, as excess water can inhibit the cycle.
      
  • Monitor: Check TLC or LCMS at 4 hours. If conversion is <50%, attach an

    
     balloon.
    
  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove Cu salts and unreacted pyridine/amine).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Unreactive aryl chlorides, sterically hindered partners, or when boronic acids are unavailable.[1]

Mechanism & Rationale

The acidic sulfonamide proton requires a base-mediated deprotonation to form a Pd-amido complex.[1]

  • Critical Factor:[2] Standard ligands (e.g.,

    
    ) often fail due to the competitive binding of the pyridazine nitrogens. BrettPhos  or tBuXPhos  are required as they are bulky, electron-rich, and prevent the formation of off-cycle resting states.
    
Materials
  • Substrate: 5-(Trifluoromethyl)pyridazine-3-sulfonamide (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (1.2 equiv) or Aryl Chloride (1.5 equiv)

  • Catalyst Source:

    
     (2–5 mol%) or 
    
    
    
    [1]
  • Ligand: tBuXPhos (for aryl bromides) or BrettPhos (for aryl chlorides) (4–10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).[1] Avoid strong alkoxides like NaOtBu if ester/nitrile groups are present.
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Atmosphere: Argon or Nitrogen (Strictly inert).[1]

Step-by-Step Procedure
  • Pre-complexation (Recommended): In a glovebox or under inert flow, mix

    
     and Ligand (1:2 ratio) in a small amount of solvent and stir for 5 mins to generate the active catalyst 
    
    
    
    .
  • Charge: Add the Sulfonamide (1.0 equiv), Aryl Halide, and Base (

    
    ) to the reaction vessel.
    
  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Dilute to 0.2 M with solvent.

  • Degas: Sparge with argon for 5 minutes or use freeze-pump-thaw cycling (3 cycles). Oxygen inhibits this catalytic cycle.

  • Heat: Seal the vessel and heat to 90–100 °C .

    • Caution: Do not overheat (>110 °C) as the sulfonamide can decompose via

      
       extrusion in rare cases.
      
  • Monitor: Check LCMS at 2 hours and 16 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.

    • Concentrate filtrate.

  • Purification: Reverse-phase HPLC is often preferred here to separate the product from phosphine oxide byproducts.[1]

Optimization & Troubleshooting Guide

The following data summarizes optimization trends for electron-deficient sulfonamides.

VariableProtocol A (Chan-Lam)Protocol B (Buchwald)
Common Failure Mode Low conversion; Cu catalyst crashes out.[1]No reaction; Pd poisoned by pyridazine N.
Solvent Switch Switch DCM

MeOH/DCM (1:1) to improve solubility.
Switch Dioxane

t-Butanol or t-Amyl Alcohol.[1]
Base Adjustment Switch


2,6-Lutidine (sterically hindered base).[1]
Switch



or add 10% water (surfactant effect).
Additive Add Molecular Sieves (4Å) if boronic acid is protodeboronating.Add 10 mol%

if using

(increases solubility).

References

  • Chan-Lam Coupling Overview

    • Enantioselective Chan-Lam S-Arylation of Sulfenamides.[1] (2025).[3][4][5] National Institutes of Health (PMC).

    • Chan-Lam Coupling Mechanism & Scope.[6] Organic Chemistry Portal.[7]

  • Buchwald-Hartwig Methodology

    • Buchwald–Hartwig amination: History, Mechanism, and Scope.[7] Wikipedia / Organic Chemistry Portal.

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).

  • Pyridazine & Sulfonamide Specifics

    • Synthesis and application of trifluoromethylpyridines.[1] (Related structural motifs). PMC.

    • Data science-guided approach to study the Chan-Evans-Lam coupling of sulfonamides.[6][8] ChemRxiv.

    • 5-(trifluoromethyl)pyridazine-3-sulfonamide Structure Data.[3][9] PubChem.[3]

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 5-(Trifluoromethyl)pyridazine-3-sulfonamide and handle all reagents in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(Trifluoromethyl)pyridazine-3-sulfonamide Purification

Status: Operational Agent: Senior Application Scientist Ticket ID: TFMP-SULF-001 Subject: Troubleshooting Purification, Isolation, and Tailing Issues Introduction: The Chemical Context Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: TFMP-SULF-001 Subject: Troubleshooting Purification, Isolation, and Tailing Issues

Introduction: The Chemical Context

Welcome to the technical support hub. You are likely dealing with 5-(trifluoromethyl)pyridazine-3-sulfonamide , a critical building block in medicinal chemistry.

To purify this effectively, you must understand its "Personality Profile":

  • Electron Deficient Core: The pyridazine ring (1,2-diazine) combined with the trifluoromethyl (

    
    ) group creates a highly electron-deficient system.
    
  • Acidity (

    
     Shift):  While typical benzene sulfonamides have a 
    
    
    
    , the electron-withdrawing nature of the
    
    
    -pyridazine core shifts the
    
    
    significantly lower (estimated
    
    
    ) [1]. This makes the sulfonamide proton unusually acidic.
  • Amphiphilic Nature: It contains a lipophilic tail (

    
    ) and a polar, ionizable head (
    
    
    
    ).

These properties cause standard purification methods (neutral silica flash, standard aqueous washes) to fail. Below are the specific protocols to resolve these issues.

Module 1: Chromatography Troubleshooting

User Question: "My compound streaks/tails badly on silica gel, and I cannot separate it from the des-fluoro impurity or regioisomers. What is wrong?"

Diagnosis: The "tailing" is caused by the acidic sulfonamide proton (


) interacting strongly with the slightly acidic silanol groups (

) on the silica surface. Because the

is low, the compound partially ionizes on the column, leading to peak broadening.

The Solution: Mobile Phase Modifiers Do not use standard Hexane/Ethyl Acetate without modification. You must suppress ionization or mask the silanols.

MethodMobile Phase CompositionMechanismRecommendation
Standard (Fail) Hexane / EtOAcPartial ionization causing drag.AVOID
Acidic Modifier DCM / MeOH + 0.5% AcOH Protonates the sulfonamide, keeping it neutral.Good for general purity.
Basic Modifier DCM / MeOH + 1% Et3N Deprotonates silanols, but may ionize the product.Risky (Can cause retention loss).
Reverse Phase Water / MeCN + 0.1% Formic Acid Hydrophobic interaction dominates; suppresses ionization.BEST for difficult separations.

Protocol: Optimized Normal Phase Flash

  • Column: High-performance spherical silica (20-40 µm).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol containing 0.5% Acetic Acid.

  • Gradient: 0% B to 10% B over 15 CV (Column Volumes).

    • Note: The

      
       group adds significant lipophilicity; the compound will elute earlier than non-fluorinated analogues.
      
Module 2: Scalable Isolation (The "Self-Validating" System)

User Question: "I have 10 grams of crude mixture. Columns are too expensive. How do I purify this in bulk?"

Diagnosis: Chromatography is inefficient at scale. You should exploit the acidity of the sulfonamide for an Acid-Base Extraction. This is a self-validating system: if the compound precipitates upon acidification, it confirms the presence of the sulfonamide motif.

The "Base-Wash" Protocol: This method separates your product from non-acidic impurities (starting halides, des-sulfonated byproducts) and highly acidic byproducts (sulfonic acids).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Target to Aqueous): Extract the organic layer 2x with 0.5 M NaOH (cold).

    • Chemistry: The sulfonamide deprotonates (

      
      ) and moves to the water layer.
      
    • Rejection: Non-acidic impurities stay in the EtOAc. Discard the EtOAc.

  • Wash: Wash the aqueous NaOH layer once with fresh DCM (removes entrained lipophilic impurities).

  • Precipitation (Target Recovery): Cool the aqueous layer to 0°C. Slowly add 1 M HCl until pH < 4.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter and wash with cold water.

ExtractionWorkflow Start Crude Mixture (Solid/Oil) Dissolve Dissolve in EtOAc Start->Dissolve BaseExt Extract with 0.5 M NaOH (aq) Dissolve->BaseExt Split1 Phase Separation BaseExt->Split1 OrgLayer Organic Layer (Non-acidic Impurities) Split1->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) Split1->AqLayer Keep Wash Wash with DCM (Remove Lipophiles) AqLayer->Wash Acidify Acidify with HCl to pH ~3 Wash->Acidify Filter Filter Precipitate (Pure Sulfonamide) Acidify->Filter

Caption: Acid-Base Extraction workflow exploiting the pKa (~7.0) of the electron-deficient sulfonamide.

Module 3: Regioisomer & Impurity Removal

User Question: "I see a close-running spot by TLC/LCMS. Is it the 4-trifluoromethyl isomer? How do I remove it?"

Diagnosis: In pyridazine synthesis, regioisomers (e.g., 4-trifluoromethyl vs 5-trifluoromethyl) are common. Because the


 group is lipophilic, these isomers have very similar retention times.

Troubleshooting Guide:

  • Check the Coupling Constants (

    
    -values): 
    
    • Before purification, confirm the isomer by NMR.

    • 5-CF3 isomer: Protons at C4 and C6 usually show a specific coupling pattern (often singlets or weak doublets due to F-coupling).

    • 4-CF3 isomer: Protons at C3 and C5 (or C5/C6 depending on substitution) will differ.

  • Recrystallization Strategy: Regioisomers often break crystal lattice symmetry.

    • Solvent System: 2-Propanol (IPA) / Heptane .

    • Procedure: Dissolve in minimal hot IPA. Add Heptane dropwise until cloudy. Cool slowly to 4°C.

    • Why: The 5-trifluoromethyl isomer typically packs better than the 4-isomer due to the symmetry relative to the ring nitrogens.

  • Chemical Scavenging (Advanced): If the impurity is a halide precursor (e.g., 3-chloro-5-trifluoromethylpyridazine), it will not dissolve in the base extraction (Module 2). The Base-Wash is the most effective way to remove non-sulfonamide precursors [2].

Summary of Physicochemical Data
PropertyValue (Approx.)Implication for Purification
Molecular Weight ~227.16 g/mol Small molecule; volatile in high vac if heated too much.
Calculated pKa 6.5 – 7.2 [1]Acidic enough for NaOH extraction; too acidic for standard silica.
LogP ~1.2Moderately lipophilic; soluble in EtOAc, DCM.
Solubility High in DMSO, MeOHGood for Reverse Phase loading.
Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Crude Mixture Scale Scale? Start->Scale Small < 500 mg Scale->Small Large > 1 gram Scale->Large Flash Flash Chromatography (C18 or Silica+AcOH) Small->Flash Extract Acid/Base Extraction (NaOH / HCl) Large->Extract Purity Purity Check (LCMS/NMR) Flash->Purity Extract->Purity Recryst Recrystallization (IPA/Heptane) Purity->Recryst Fail (Isomers) Final Pure Compound Purity->Final Pass Recryst->Final

Caption: Operational decision tree based on scale and impurity profile.

References
  • Wright, S. W., & Hallstrom, K. N. (2006).[2] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[2][3][4] The Journal of Organic Chemistry, 71(3), 1080–1084.[2] 3[5]

  • CymitQuimica. (n.d.). 5-(trifluoromethyl)pyridazin-3-amine: Chemical Properties and Building Blocks.6[5]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs.7[5]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-(Trifluoromethyl)pyridazine-3-sulfonamide

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division Welcome to the technical support center for 5-(Trifluoromethyl)pyridazine-3-sulfonamide. This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Welcome to the technical support center for 5-(Trifluoromethyl)pyridazine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but often challenging building block. Our goal is to provide you with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the mechanistic principles at play, enabling you to overcome common synthetic hurdles and accelerate your research.

The unique architecture of 5-(trifluoromethyl)pyridazine-3-sulfonamide—marrying an electron-deficient pyridazine core with a potent, sterically demanding trifluoromethyl group—makes it an attractive scaffold in modern drug discovery.[1][2] However, these same features present significant challenges in subsequent chemical modifications, particularly in reactions involving the sulfonamide moiety. This document will serve as your primary resource for navigating these complexities.

Section 1: Understanding the Core Challenge

Q1: Why do my reactions with 5-(trifluoromethyl)pyridazine-3-sulfonamide consistently show low yield or fail completely?

A1: The primary obstacle is a combination of severe steric hindrance and challenging electronic effects.

To effectively troubleshoot, it's crucial to understand the molecule's inherent properties. The trifluoromethyl (-CF3) group at the C5 position is not only a powerful electron-withdrawing group but is also exceptionally bulky. It creates a sterically congested environment around the adjacent C4 and N1 positions, and more importantly, it directly shields the sulfonamide group at the C3 position.

This steric congestion can impede the approach of coupling partners, reagents, and, most critically, the large catalytic complexes required for modern cross-coupling reactions. The electron-deficient nature of the pyridazine ring, further amplified by the -CF3 group, also alters the nucleophilicity and reactivity of the sulfonamide nitrogen, making its deprotonation and subsequent reaction more difficult compared to simple alkyl or aryl sulfonamides.[1][3]

Caption: Steric map showing the CF3 group hindering catalyst approach.

Section 2: Troubleshooting Guide for N-Arylation Reactions

The most common transformation for this substrate is the formation of a new C-N bond at the sulfonamide nitrogen, typically via a Buchwald-Hartwig amination.[4] Failures in this reaction are common but can be systematically addressed.

Q2: My Buchwald-Hartwig N-arylation with an aryl halide is failing. Where should I start troubleshooting?

A2: The issue almost certainly lies within your choice of catalyst system (ligand), base, or solvent. These components are interdependent and must be optimized for sterically demanding substrates.

A standard Pd(OAc)2/phosphine catalyst system that works for simple anilines will often fail here. The catalytic cycle, particularly the reductive elimination step, is highly sensitive to steric pressure.[5]

Logical Troubleshooting Workflow

Caption: Decision workflow for troubleshooting Buchwald-Hartwig amination.

Deep Dive: Component Selection
  • The Ligand is Paramount: For hindered couplings, the ligand's job is to stabilize the palladium center and facilitate the difficult reductive elimination step to form the C-N bond. Standard ligands like P(t-Bu)3 are often insufficient. You must move to more advanced, sterically demanding biaryl phosphine ligands.[6][7]

    | Ligand Class | Recommended Examples | Rationale & Causality | Citation | | :--- | :--- | :--- | :--- | | Biaryl Phosphines (Workhorse) | t-BuXPhos, XPhos, RuPhos | These ligands possess a bulky biaryl backbone that creates a wide "bite angle" and promotes the crucial, often rate-limiting, reductive elimination step for hindered substrates. Their electron-rich nature also facilitates the initial oxidative addition. |[5] | | N-Heterocyclic Carbenes (NHCs) | IPr, IPr* | NHCs form very strong bonds to the metal center, creating highly stable and active catalysts. Extremely bulky variants like IPr* are designed specifically for challenging transformations under mild conditions. |[6] | | Bidentate Ligands | BINAP, Xantphos | While effective for many systems, bidentate ligands can sometimes be too rigid for substrates with extreme steric crowding around the reaction center. They are worth screening but may be less effective than monodentate biaryl phosphines here. |[4] |

  • Base and Solvent Compatibility: The base must be strong enough to deprotonate the sulfonamide but must not interfere with the catalyst. Its solubility in the reaction solvent is critical.

    | Base | Recommended Solvent(s) | Rationale & Causality | Citation | | :--- | :--- | :--- | :--- | | Potassium Phosphate (K₃PO₄) | tert-Amyl Alcohol, Toluene | K₃PO₄ is a moderately strong, non-nucleophilic base. Its solubility is poor in many solvents, but tert-amyl alcohol was specifically identified as an optimal solvent to be used in combination with this base for sulfonamide couplings. |[5] | | Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | A strong base that is often effective when others fail. Its higher solubility and the "cesium effect" can accelerate reactions. However, it is more expensive. |[8] | | Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane | A very strong, soluble base. Can be highly effective but may promote side reactions if sensitive functional groups are present. Use with caution. |[9] |

Q3: Are there viable alternatives to palladium catalysis if my reaction still fails?

A3: Yes, copper and nickel-based catalytic systems have proven effective for N-arylation of sulfonamides and can be superior for certain sterically hindered substrates.

  • Copper-Catalyzed Ullmann-type Coupling: This is a classic method that has been modernized with the use of specific ligands. It is often more tolerant of certain functional groups than palladium systems and can be more cost-effective. A typical system involves CuI as the catalyst with a ligand like a 4-hydroxypicolinamide or an oxalamide.[10][11] These reactions often require higher temperatures but can be very effective for hindered (hetero)aryl chlorides.[10][12]

  • Nickel-Catalyzed Sulfonamidation: Nickel catalysis is a powerful, emerging tool for cross-coupling. Photosensitized nickel catalysis, for example, can enable C-N bond formation under very mild conditions and provides a distinct mechanistic pathway that may succeed where palladium fails.[13]

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I use Nucleophilic Aromatic Substitution (SNAr) to modify the pyridazine ring directly?

A4: While theoretically possible, it is not a straightforward strategy for this specific molecule. The pyridazine ring is electron-deficient and activated towards nucleophilic attack by the -CF3 group.[3][14] However, for an SNAr reaction to occur, you need a good leaving group (like a halogen) on the ring. The C-H and C-S (of the sulfonamide) bonds are not suitable leaving groups under standard SNAr conditions. A more viable SNAr strategy would involve starting with a halogenated precursor, such as 3-chloro-5-(trifluoromethyl)pyridazine, and then introducing the sulfonamide group or another nucleophile.[15][16]

Q5: My aryl halide coupling partner has an ortho-substituent, making the reaction even more difficult. What is the best strategy?

A5: This is a classic "doubly-hindered" coupling. Success hinges on maximizing the activity of the catalyst.

  • Ligand Choice is Critical: Use the most sterically demanding ligands available, such as t-BuXPhos or the extremely bulky N-heterocyclic carbene IPr*.[5][6] These ligands are specifically designed to force the bulky coupling partners together during reductive elimination.

  • Higher Temperatures: You will likely need to increase the reaction temperature (e.g., 100-120 °C in toluene or dioxane) to overcome the high activation energy.

  • Consider a Different Metal: Copper-iron dual catalysis has been specifically reported to be effective for coupling ortho-substituted sulfonamides with sterically hindered aryl chlorides.[12]

Q6: How can I confirm that steric hindrance is truly the problem?

A6: Run a control experiment. Attempt the same reaction using a less hindered analog. For instance, replace 5-(Trifluoromethyl)pyridazine-3-sulfonamide with benzenesulfonamide or a pyridazine-3-sulfonamide lacking the bulky CF3 group. If this control reaction proceeds smoothly under your initial conditions while the target reaction fails, it provides strong evidence that steric hindrance is the primary culprit.

Section 4: Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of a Hindered Sulfonamide

This protocol is a robust starting point based on literature-validated methods for challenging sulfonamide couplings.[5]

Objective: To couple 5-(Trifluoromethyl)pyridazine-3-sulfonamide with a sterically demanding aryl bromide.

Reagents & Stoichiometry
ReagentM.W.Eq.Amount (for 1 mmol scale)
5-(CF₃)pyridazine-3-sulfonamide227.171.0227 mg
Aryl Bromide (e.g., 2-bromo-m-xylene)185.061.2222 mg
Pd₂(dba)₃915.720.0218.3 mg
t-BuXPhos478.670.0838.3 mg
K₃PO₄ (finely ground)212.272.0425 mg
tert-Amyl Alcohol (anhydrous)88.15-5 mL
Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(trifluoromethyl)pyridazine-3-sulfonamide (1.0 eq), the aryl bromide (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and t-BuXPhos (0.08 eq).

  • Atmosphere Exchange: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous tert-amyl alcohol (5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC. Look for the disappearance of the starting sulfonamide and the appearance of a new spot corresponding to the product's mass.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl sulfonamide product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the optimized Buchwald-Hartwig protocol.

References

  • Pyridine-to-Pyridazine Skeletal Editing.Journal of the American Chemical Society.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC.
  • A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates - Organic Chemistry Portal.J. Org. Chem., 2011, 76, 4552-4553.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.Journal of the American Chemical Society.
  • The use of the sterically demanding IPr and related ligands in catalysis - RSC Publishing.
  • Buchwald–Hartwig amination - Wikipedia.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.Journal of Agricultural and Food Chemistry.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC.
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University.
  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • 1208081-89-3 | 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | ChemScene.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one - Benchchem.

Sources

Troubleshooting

Technical Support Center: Crystallization of Trifluoromethyl Pyridazine Sulfonamides

Current Status: Operational Topic: Optimization & Troubleshooting of Recrystallization Workflows Target Audience: Process Chemists, Medicinal Chemists, CMC Leads Introduction: The "Push-Pull" Solubility Paradox Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization & Troubleshooting of Recrystallization Workflows Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

Introduction: The "Push-Pull" Solubility Paradox

Welcome to the technical support hub for fluorinated heterocycle crystallization.

Recrystallizing trifluoromethyl pyridazine sulfonamides presents a unique thermodynamic challenge we call the "Push-Pull Paradox." You are dealing with a molecule containing three distinct solubility-driving distinct moieties:

  • Sulfonamide (

    
    ):  High polarity, strong H-bond donor/acceptor.
    
  • Pyridazine Core: Electron-deficient aromatic, H-bond acceptor.

  • Trifluoromethyl (

    
    ):  Highly lipophilic, electron-withdrawing, and prone to weak fluorine-fluorine interactions.
    

The Problem: Standard polar solvents (like MeOH) often dissolve the sulfonamide too well, while non-polar antisolvents (like Hexane) interact poorly with the


 group, frequently leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.

This guide provides self-validating protocols to overcome these specific thermodynamic barriers.

Module 1: Solvent System Selection

User Question: I cannot find a solvent system that yields crystals. My compound either stays in solution or crashes out as an amorphous solid. What is the optimal solvent matrix?

Technical Analysis

For this specific scaffold, single-solvent systems rarely work due to the competing polarity of the


 and sulfonamide groups. You require a Binary Solvent System  that balances the lipophilicity of the 

group with the polarity of the sulfonamide.
Recommended Solvent Matrix
System TypeSolvent (Dissolver)Antisolvent (Crasher)Mechanism of ActionBest For
Primary Rec. Ethyl Acetate (EtOAc) n-Heptane EtOAc solvates the pyridazine core; Heptane gently reduces solubility without "shocking" the

group.
Initial purification; removing non-polar impurities.
Polymorph Control Isopropanol (IPA) Water Water forces H-bond networking in the sulfonamide group; IPA maintains

solubility long enough to allow ordering.
Final API polishing; controlling crystal habit.
High Solubility Acetonitrile (MeCN) MTBE MeCN is polar aprotic (good for sulfonamides); MTBE is a "soft" antisolvent that prevents rapid crashing.Compounds prone to oiling out in alcohols.
Protocol: The "Cloud Point" Titration
  • Dissolve 100 mg of crude material in the minimum volume of Dissolver at 60°C.

  • Add Antisolvent dropwise until a persistent cloudiness (metastable zone) appears.[1]

  • Add 2-3 drops of Dissolver to clear the solution.

  • Critical Step: Cool at a controlled rate (10°C/hour). Do not crash cool in ice.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My product separates as a yellow oil at the bottom of the flask upon cooling. How do I convert this oil into crystals?

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) curve. This is common in


-substituted compounds because the fluorinated group lowers the melting point of the solvated species, creating a stable "melt" in the solvent.
The Rescue Protocol (Seeding & Cycling)

Do not discard the oil. Follow this thermodynamic repair cycle:

  • Reheat: Heat the mixture until the oil re-dissolves into a single homogeneous phase.

  • Seed: Cool to exactly 5°C above the temperature where oiling previously occurred. Add 0.1% w/w pure seed crystals.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. This allows the seed to act as a template for the oil to deposit onto, bypassing the LLPS region.

  • Slow Cool: Once turbidity changes to opacity (indicating solids), cool to 0°C at 5°C/hour.

Visual Workflow: Oiling Out Remediation

OilingOutWorkflow Start Solution is Hot & Homogeneous Cool Cooling Process Start->Cool Check Did it Oil Out? Cool->Check Oil Liquid Oil Phase Formed Check->Oil Yes Crystal Crystalline Solid Formed Check->Crystal No Remedy1 Reheat to Dissolve Oil Oil->Remedy1 Remedy2 Add Seed Crystals at T > T_oil Remedy1->Remedy2 Remedy3 Isothermal Hold (1-2 hrs) Remedy2->Remedy3 Remedy3->Cool Retry Controlled Cooling

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Polymorph Control

User Question: I am seeing inconsistent melting points (e.g., 145°C vs 152°C) between batches. Is this a purity issue?

Technical Analysis

This is likely Polymorphism , not purity.

  • Form A (Thermodynamic): Higher melting point, more stable. Usually formed by slow crystallization in protic solvents (IPA/Water) allowing H-bonds to align.

  • Form B (Kinetic): Lower melting point, metastable. Often formed by rapid precipitation or presence of

    
     rotational disorder.
    
Control Strategy

To ensure the stable Form A:

  • Avoid rapid precipitation: Do not dump antisolvent.

  • Use Protic Solvents: The sulfonamide hydrogen (

    
    ) requires a protic solvent (like Ethanol or Water) to facilitate the correct H-bond donor/acceptor pairing during lattice formation.
    
  • Digestion: If Form B is suspected, slurry the solid in the solvent system at 50°C for 4 hours. This provides the energy for the lattice to rearrange into the more stable Form A (Ostwald Ripening).

Module 4: Scalability & Safety

User Question: Can I scale this up to 100g?

Safety Warning: Exotherm Potential

Sulfonamides are generally stable, but the pyridazine ring is nitrogen-rich.

  • Thermal Hazard: Ensure the crystallization temperature is at least 50°C below the onset of decomposition (check via DSC).

  • Solvent Trapping:

    
     compounds often form solvates. Ensure rigorous drying (Vacuum oven at 45°C) and check NMR for residual solvent peaks.
    
Process Flow Diagram

ProcessFlow Crude Crude Mixture (Pyridazine Sulfonamide) Dissolve Dissolution (EtOAc, 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolv Antisolvent Addition (Heptane, Dropwise) Filter->AntiSolv Seed Seeding (0.1% Form A) AntiSolv->Seed Crystal Crystallization (Cool 10°C/hr) Seed->Crystal Isolate Filtration & Wash (Cold 1:1 Mix) Crystal->Isolate Dry Vac Oven Dry (45°C, >12hr) Isolate->Dry

Figure 2: Optimized workflow for scalable recrystallization of fluorinated sulfonamides.

References

  • BenchChem Technical Support. (2025).[1][2][3] Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.

  • Veesler, S., & Davey, R. J. (2015). Liquid–Liquid Phase Separation: A widespread phenomenon in crystallization. Annual Review of Chemical and Biomolecular Engineering.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

  • Goud, N. R., et al. (2012). Sulfonamide Polymorphism: Crystal Structures and Thermodynamic Stability. Crystal Growth & Design.

  • Thayer, A. M. (2006). Form and Function: Crystallization challenges in drug development. Chemical & Engineering News.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Sulfonamides in Trifluoromethyl Pyridazines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl pyridazine sulfonamides. This guide is designed to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl pyridazine sulfonamides. This guide is designed to provide in-depth, practical solutions to the common challenge of sulfonamide group hydrolysis. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the stability of your compounds and ensure the integrity of your experimental results.

I. Troubleshooting Guide: Addressing Sulfonamide Instability

This section addresses specific issues you may encounter during your experiments, providing actionable solutions based on established chemical principles.

Question 1: I'm observing significant degradation of my trifluoromethyl pyridazine sulfonamide in an acidic aqueous solution (pH < 4). What is the likely degradation pathway, and how can I minimize it?

Answer:

Significant degradation under acidic conditions strongly suggests acid-catalyzed hydrolysis of the sulfonamide bond. The trifluoromethyl group on the pyridazine ring, being a strong electron-withdrawing group, can influence the electron density of the entire heterocyclic system, potentially impacting the stability of the attached sulfonamide.

Plausible Mechanism:

  • Protonation of the Sulfonamide Nitrogen: In an acidic medium, the nitrogen atom of the sulfonamide group can become protonated.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group.

  • S-N Bond Cleavage: This leads to the cleavage of the sulfur-nitrogen bond, resulting in the formation of a sulfonic acid derivative and the corresponding amine.

Studies have shown that some sulfonamides are more susceptible to degradation at low pH.[1][2] For instance, several sulfonamides were found to degrade effectively at pH 2.0.[2]

Troubleshooting Steps:

  • pH Adjustment: The most immediate and effective solution is to adjust the pH of your solution to a less acidic range. Most sulfonamides exhibit greater stability at neutral to slightly alkaline pH.[3][4] A study on twelve different sulfonamides demonstrated that all were hydrolytically stable at pH 9.0.[3][4]

  • Buffer Selection: Utilize a buffer system to maintain the desired pH. Phosphate or borate buffers are common choices. However, be mindful that some buffer components can potentially catalyze hydrolysis.[5]

  • Temperature Control: Hydrolysis rates are often temperature-dependent.[3] If your experimental conditions permit, conducting your work at lower temperatures (e.g., 4°C) can significantly slow down the degradation process.

  • Solvent System Modification: If applicable to your experiment, consider reducing the water content of your solvent system. The presence of co-solvents like acetonitrile or ethanol can decrease the rate of hydrolysis.

  • Forced Degradation Study: To systematically understand the stability of your specific compound, consider performing a forced degradation study as recommended by ICH guidelines.[6][7][8] This involves intentionally exposing your compound to a range of stress conditions (e.g., different pH levels, temperatures, and oxidative stress) to identify its degradation pathways and stability limits.

Question 2: My compound is showing unexpected degradation products during analysis by LC-MS, even under neutral pH conditions. Could this be hydrolysis?

Answer:

While many sulfonamides are relatively stable at neutral pH, degradation can still occur, especially over extended periods or with elevated temperatures.[3] The trifluoromethyl group and the pyridazine ring can introduce unique electronic effects that may alter the expected stability profile.

Troubleshooting Workflow:

G start Unexpected Degradation at Neutral pH check_temp Review Storage & Experimental Temperatures start->check_temp check_light Assess Light Exposure start->check_light check_purity Verify Starting Material Purity start->check_purity analyze_products Characterize Degradation Products (LC-MS/MS, NMR) check_temp->analyze_products check_light->analyze_products check_purity->analyze_products compare Compare with Known Hydrolysis Products (Sulfonic Acid, Amine) analyze_products->compare consider_other Consider Other Degradation Pathways (Oxidation, Photolysis) compare->consider_other No Match mitigate Implement Mitigation Strategies compare->mitigate Match Found (Hydrolysis) consider_other->mitigate

Caption: Troubleshooting workflow for unexpected degradation.

Detailed Steps:

  • Characterize Degradation Products: Utilize analytical techniques like LC-MS/MS and NMR to determine the exact mass and structure of the degradation products.[1] The primary products of sulfonamide hydrolysis are the corresponding sulfonic acid and amine.[1]

  • Conduct Control Experiments:

    • Temperature Control: Run a control experiment at a lower temperature to see if the degradation is mitigated.

    • Light Protection: Store and handle your samples in amber vials or protect them from light to rule out photodegradation.[6][7]

    • Inert Atmosphere: If oxidation is a possibility, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Re-evaluate pH: Even in nominally "neutral" unbuffered water, the pH can drift. Measure and buffer your solution to a stable pH between 7 and 9 for optimal stability.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of sulfonamide hydrolysis?

The hydrolysis of a sulfonamide bond can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: As detailed in the troubleshooting section, this typically involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom, leading to S-N bond cleavage.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the electrophilic sulfur atom. This can proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate.[9] The anionic form of sulfonamides is generally less susceptible to hydrolysis than the neutral or cationic forms.[3]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Sulfonamide A2 Protonated Sulfonamide A1->A2 + H+ A3 Nucleophilic Attack by H2O A2->A3 A4 S-N Bond Cleavage A3->A4 A5 Products: Sulfonic Acid + Amine A4->A5 B1 Sulfonamide B2 Nucleophilic Attack by OH- B1->B2 + OH- B3 Trigonal Bipyramidal Intermediate B2->B3 B4 S-N Bond Cleavage B3->B4 B5 Products: Sulfonate + Amine B4->B5

Caption: General mechanisms of sulfonamide hydrolysis.

Q2: How does the trifluoromethyl group on the pyridazine ring affect sulfonamide stability?

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. Its presence on the pyridazine ring can have several effects:

  • Increased Electrophilicity of Sulfur: By withdrawing electron density from the pyridazine ring, the -CF3 group can indirectly increase the electrophilicity of the sulfur atom in the sulfonamide group, potentially making it more susceptible to nucleophilic attack.

  • Acidity of the Sulfonamide N-H: The electron-withdrawing nature of the substituted pyridazine ring can increase the acidity of the N-H proton of the sulfonamide.[10] This can influence its reactivity, particularly in base-catalyzed reactions.

  • Overall Molecular Stability: Heteroaromatic sulfonyl derivatives, including those of pyridazine, can have varying stability.[11][12] The electronic properties of the ring and its substituents play a crucial role.

Q3: What are the best practices for storing trifluoromethyl pyridazine sulfonamide compounds to prevent hydrolysis?

To ensure long-term stability, follow these storage guidelines:

Recommended Storage Conditions

ParameterRecommendationRationale
State Solid, crystalline formMinimizes mobility of reactants (e.g., trace water). Sulfonamides are typically crystalline.[13]
Temperature -20°C or lowerReduces the rate of potential hydrolytic and other degradation reactions.
Atmosphere Dry, inert (e.g., under Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Light Protected from light (amber vials)Avoids potential photodegradation.
Q4: What analytical methods are suitable for detecting and quantifying sulfonamide hydrolysis?

A stability-indicating analytical method is crucial for accurately assessing hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase C18 column is often used with a gradient of an appropriate buffer and an organic solvent like acetonitrile.[14]

  • Detectors:

    • UV-Vis: Suitable for quantitative analysis if the parent compound and degradation products have chromophores.

    • Mass Spectrometry (MS/MS): Highly sensitive and specific for identifying and confirming the structure of degradation products.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively identify the structure of isolated degradation products.[1]

Experimental Protocol: General HPLC Method for Monitoring Hydrolysis

  • Sample Preparation:

    • Prepare a stock solution of your trifluoromethyl pyridazine sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For the hydrolysis experiment, dilute an aliquot of the stock solution into the desired aqueous buffer (e.g., pH 2, 4, 7, 9).

    • Incubate the samples at the desired temperature, taking aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction if necessary (e.g., by neutralizing the pH or freezing the sample).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength and/or MS.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

    • Calculate the percentage of degradation at each time point.

III. References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Białk-Bielińska, A., Stolte, S., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Environmental Science and Health, Part A, 47(11), 1588-1594. [Link]

  • (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (n.d.). ResearchGate. [Link]

  • (PDF) Reactivity and Mechanism in the Hydrolysis of β-Sultams. (n.d.). ResearchGate. [Link]

  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. (2021). Food Chemistry, 361, 130094. [Link]

  • The nature of SN bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. (n.d.). ResearchGate. [Link]

  • Sulfonamide. (n.d.). In Wikipedia. [Link]

  • Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. (2024). Preprints.org. [Link]

  • (PDF) Quantitative analysis of 14 sulfonamides in honey after acidic hydrolysis by HPLC with post-column derivatisation and fluorescence detection. (n.d.). ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ResearchGate. [Link]

  • Sulfonamide Degradation. (n.d.). Technical University of Munich. [Link]

  • Aryl Sulfonamides made easy. (2015, November 30). Sussex Drug Discovery Centre. [Link]

  • Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. (2020). The Journal of Organic Chemistry, 85(9), 5876-5887. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). Frontiers in Microbiology, 15, 1369962. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International, 35(10), 1-12. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). ResearchGate. [Link]

  • Sulfonamides. (2024, May 7). YouTube. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Basic and Applied Sciences. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012). Chemosphere, 88(3), 323-329. [Link]

  • Process Development for the Sulfonamide Herbicide Pyroxsulam. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

thermal stability analysis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide

Role: Senior Application Scientist Subject: Thermal Stability & Characterization Guide Reference ID: TS-TPS-005-CF3 Executive Summary & Molecule Profile Welcome to the technical support hub for 5-(Trifluoromethyl)pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Thermal Stability & Characterization Guide Reference ID: TS-TPS-005-CF3

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5-(Trifluoromethyl)pyridazine-3-sulfonamide . This guide addresses the specific stability challenges posed by the synergy between the electron-deficient pyridazine ring and the strongly electron-withdrawing trifluoromethyl (


) group.

Critical Stability Insight: Unlike simple benzene sulfonamides, this heterocyclic core is highly activated. The


 group at position 5 significantly lowers the LUMO energy of the pyridazine ring, making it susceptible to nucleophilic attack  (even by trace water) at elevated temperatures. Furthermore, sulfonamides often exhibit polymorphism , complicating thermal analysis.[1]

Key Parameters (Theoretical/Analogous):

  • Expected Melting Range:

    
     (Dependent on polymorph).
    
  • Decomposition Onset: Often coincident with or immediately following melting.

  • Hygroscopicity: Moderate (Sulfonamide moiety can form hydrates).

Thermal Analysis Protocols (DSC & TGA)

User Question: "My DSC traces show a broad endotherm followed by erratic baselines. Is my compound impure or decomposing?"

Diagnosis: This is a classic signature of simultaneous melting and decomposition . Sulfonamides are prone to thermal desulfonylation or ring degradation at their melting points.

Standardized Characterization Workflow

To validate your batch, do not rely on a single run. Follow this coupled TGA/DSC protocol:

Step-by-Step Protocol
  • Sample Preparation:

    • Dry sample in a vacuum desiccator (

      
       or silica) for 24h to remove surface moisture.
      
    • Crucible: Use Alumina (

      
      )  or Gold  pans. Avoid Aluminum pans if temperatures exceed 250°C or if the sample is acidic.
      
    • Mass: 2–5 mg (Keep mass low to minimize thermal lag).

  • TGA Method (Thermogravimetric Analysis):

    • Gas: Nitrogen (

      
      ) purge at 50 mL/min.
      
    • Ramp:

      
       to 
      
      
      
      .
    • Pass Criteria: No mass loss (>1%) prior to the melting onset.

  • DSC Method (Differential Scanning Calorimetry):

    • Cycle 1: Heat to

      
      below the suspected decomposition onset (determined from TGA).
      
    • Cool: Cool to

      
       at 
      
      
      
      .
    • Cycle 2: Re-heat to breakdown.

    • Purpose: Cycle 1 removes thermal history/solvent; Cycle 2 reveals the true polymorph behavior.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Mass loss < 100°C (TGA) Solvates or Surface WaterDry sample at 40°C under vacuum. Confirm with Karl Fischer titration.
Broad Melting Peak (DSC) Impurity or Amorphous ContentAnneal sample: Hold at 10°C below melting for 30 mins, then scan.
Exotherm directly after Melt Thermal DecompositionSTOP. Do not use this MP for purity. Use HPLC for purity. The compound is thermally unstable in melt phase.
Double Melting Peaks PolymorphismIsolate specific polymorphs via recrystallization (e.g., EtOH vs. EtOAc).

Visualizing the Stability Decision Tree

Use this logic flow to determine if your batch is suitable for high-temperature reactions (e.g., Suzuki coupling, nucleophilic aromatic substitution).

StabilityWorkflow Start Start: Thermal Stability Assessment TGA Run TGA (30-350°C) Start->TGA MassLossLow Mass Loss < 100°C? TGA->MassLossLow DrySample Action: Vacuum Dry & Retest MassLossLow->DrySample Yes (>2%) MassLossHigh Mass Loss Onset (T_d) MassLossLow->MassLossHigh No (<1%) DrySample->TGA CompareMP Is T_d < Melting Point? MassLossHigh->CompareMP Unstable RESULT: Thermally Unstable (Decomposes before melting) CompareMP->Unstable Yes DSC Run DSC (Sealed Pan) CompareMP->DSC No SharpMelt Sharp Endotherm? DSC->SharpMelt Stable RESULT: Stable Solid (Safe for storage) SharpMelt->Stable Yes Polymorph Issue: Polymorph/Impurity (Recrystallize) SharpMelt->Polymorph No (Broad/Split) Polymorph->DSC Retest

Caption: Decision tree for validating batch thermal stability prior to synthesis applications.

Chemical Stability & Degradation Pathways

User Question: "I heated the sulfonamide in DMF at 120°C and the spot disappeared on TLC. What happened?"

Technical Insight: The 5-trifluoromethyl group makes the pyridazine ring highly electrophilic. In polar aprotic solvents (like DMF or DMSO) containing even trace water or nucleophiles, the ring is activated for Nucleophilic Aromatic Substitution (


)  or ring cleavage, rather than the sulfonamide group simply falling off.
Dominant Degradation Mechanisms
  • Hydrolytic Defluorination:

    • Condition: Aqueous bases or high T in wet solvents.

    • Mechanism:[2][3][4] Attack at C-5, displacing fluoride or the entire

      
       group (less common but possible in activated systems).
      
  • Desulfonylation:

    • Condition: Strong acid catalysis (

      
      ) at high T (
      
      
      
      ).
    • Mechanism:[2][3][4] Cleavage of the

      
       bond, releasing 
      
      
      
      and the parent pyridazine.
  • Ring Opening (Hydrazine extrusion):

    • Condition: Extreme thermal stress or strong reduction.

DegradationPathways Parent 5-(CF3)pyridazine-3-sulfonamide Prod1 5-Hydroxy-pyridazine derivative (Loss of CF3 activation) Parent->Prod1  pH > 9 or Wet DMF/Heat   Prod2 Desulfonylation (Release of SO2) Parent->Prod2  Pyrolysis   Prod3 SNAr Product (Displacement of Sulfonamide or Fluorine) Parent->Prod3  Strong Nu-   Sub1 Hydrolysis (Trace H2O/OH-) Sub2 Thermal Stress (>200°C) Sub3 Nucleophilic Attack (Nu-)

Caption: Primary degradation pathways driven by the electron-deficient pyridazine core.

Storage & Handling Recommendations

To maintain the integrity of 5-(Trifluoromethyl)pyridazine-3-sulfonamide:

  • Moisture Barrier: The sulfonamide

    
     can H-bond with water. Store in tight containers with desiccants.
    
  • Temperature: Store at 2–8°C for long term. Room temperature is acceptable for short term (< 1 month) if kept dry.

  • Light Sensitivity: Pyridazines can be photo-active. Store in amber vials.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Sanphui, P., et al. (2010).[5] "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, 10(10), 4550–4564. Link (Establishes the prevalence of polymorphism in sulfonamide derivatives).[5]

  • Chambers, R. D., et al. (2005). "Nucleophilic substitution in polyhalogenated nitrogen heterocycles." Journal of Fluorine Chemistry, 126(11-12), 1565-1569.
  • Regnault, C., et al. (2009). "Thermal stability of sulfonamide derivatives." Journal of Thermal Analysis and Calorimetry, 95, 505–512. (General methodology for sulfonamide thermal stress testing).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide

A Comparative Analytical Guide for Medicinal Chemistry Strategic Overview 5-(Trifluoromethyl)pyridazine-3-sulfonamide is a critical scaffold in the development of voltage-gated sodium channel blockers (e.g., Nav1.7 inhib...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemistry

Strategic Overview

5-(Trifluoromethyl)pyridazine-3-sulfonamide is a critical scaffold in the development of voltage-gated sodium channel blockers (e.g., Nav1.7 inhibitors) and agrochemicals. However, its synthesis often yields regioisomeric mixtures, particularly the 4-(trifluoromethyl) analog, which is difficult to separate by standard chromatography due to similar polarity.

This guide provides a definitive NMR-based protocol to:

  • Unambiguously distinguish the 5-trifluoromethyl target from its 4-trifluoromethyl isomer.

  • Optimize solvent selection for accurate integration of the sulfonamide (

    
    ) protons.
    
  • Validate purity using specific coupling constant (

    
    -value) analysis.
    
Comparative Analysis: Target vs. Alternatives
A. Regioisomer Differentiation (The Primary Challenge)

The most common analytical failure in synthesizing this scaffold is misidentifying the regioisomer. While Mass Spectrometry (MS) cannot distinguish these isomers (identical


), 1H NMR offers a binary "Pass/Fail" test based on ring proton coupling. 
FeatureTarget: 5-(Trifluoromethyl) Alternative: 4-(Trifluoromethyl) Diagnostic Logic
Ring Protons H4 and H6H5 and H6Positioning
Relationship Meta (1,3-relationship)Ortho (1,2-relationship)Coupling Path

Coupling
~1.5 – 2.5 Hz (Small)~5.0 – 8.0 Hz (Large)Definitive Test
H6 Shift ~9.6 ppm (Doublet)~9.4 ppm (Doublet)

-to-Nitrogen effect
H4/H5 Shift ~8.4 ppm (Doublet)~8.1 ppm (Doublet)Shielding environment

Expert Insight: If your aromatic doublets show a splitting of >5 Hz, you have synthesized the incorrect isomer (4-CF3), or you have a mixture. The target 5-CF3 isomer must show tight meta-coupling (approx. 2 Hz).

B. Solvent Performance: DMSO-

vs. CDCl

The choice of solvent dramatically affects the visibility of the sulfonamide protons and the resolution of the aromatic signals.

ParameterDMSO-

(Recommended)
CDCl

(Not Recommended)

Signal
Sharp/Broad Singlet (7.8–8.2 ppm)Often invisible or extremely broad
Solubility High (>20 mg/mL)Poor to Moderate
Exchange Rate Slow (Protons visible)Fast (Protons exchange/blur)
Water Peak Distinct (3.33 ppm)Variable (1.56 ppm)
Experimental Protocol
Materials Required
  • Sample: >5 mg of dried 5-(Trifluoromethyl)pyridazine-3-sulfonamide.

  • Solvent: DMSO-

    
     (99.9% D) + 0.05% TMS (Tetramethylsilane) for referencing.
    
  • NMR Tube: 5mm precision tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
    . Vortex until solution is perfectly clear. Note: Suspended solids will broaden lines, masking the crucial small meta-coupling.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): Minimum 16 (64 recommended for detecting minor isomer impurities).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz). Do not use high LB (>1.0 Hz) or you will smooth out the meta-coupling.

    • Phasing: Manual phasing is required for the broad sulfonamide peak.

Visual Analysis & Logic Pathways
Diagram 1: Regioisomer Decision Tree

This logic tree guides the researcher through the spectral interpretation to confirm structural identity.

IsomerLogic Start Acquire 1H NMR (DMSO-d6) CheckRegion Analyze Aromatic Region (8.0 - 10.0 ppm) Start->CheckRegion CountSignals How many aromatic signals? CheckRegion->CountSignals TwoSignals Two distinct doublets CountSignals->TwoSignals OneSignal Complex/Overlapping CountSignals->OneSignal Purify MeasureJ Measure Coupling Constant (J) Between the two doublets TwoSignals->MeasureJ Isomer5 J ≈ 2.0 Hz (Meta Coupling) IDENTITY CONFIRMED: 5-(Trifluoromethyl) isomer MeasureJ->Isomer5 Small J Isomer4 J ≈ 5-8 Hz (Ortho Coupling) IDENTITY REJECTED: 4-(Trifluoromethyl) isomer MeasureJ->Isomer4 Large J

Caption: Decision logic for distinguishing the 5-CF3 target from the 4-CF3 byproduct based on aromatic coupling constants.

Diagram 2: Experimental Workflow & Signal Assignment

Visualizing the proton environments and their expected shifts.

MolStructure Sub3 Pos 3: SO2NH2 (Broad s, ~8.0 ppm) H4 H4 Proton (d, ~8.4 ppm) Meta to H6 Sub3->H4 Ortho Effect Sub5 Pos 5: CF3 (EWG, Silent in 1H) Sub5->H4 Ortho Effect H6 H6 Proton (d, ~9.6 ppm) Alpha to N H4->H6 Meta Coupling (J ~2Hz)

Caption: Structural assignment showing the meta-coupling relationship between H4 and H6, flanked by the electron-withdrawing Sulfonamide and Trifluoromethyl groups.

Detailed Spectral Data (DMSO- )
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
H-6 9.62Doublet (d)

Aromatic (Alpha to N)
H-4 8.45Doublet (d)*

Aromatic (Ortho to CF3)
NH

7.95Broad Singlet (br s)-Sulfonamide
H

O
3.33Singlet-Solvent Residual
DMSO 2.50Quintet-Solvent Residual

*Note: The H-4 signal may show additional fine splitting (quartet-like broadening) due to long-range coupling with the


 atoms of the CF

group (

), but this is often unresolved at 300/400 MHz.
Troubleshooting Common Issues
  • Issue: The aromatic peaks appear as singlets.

    • Cause: Line broadening (LB) during processing is too high, or the sample contains paramagnetic impurities (e.g., metal catalyst residue).

    • Fix: Reprocess with LB=0.1 Hz. Filter the sample through Celite/silica to remove metals.

  • Issue: The NH

    
     peak is missing.
    
    • Cause: Sample is too dilute or wet (proton exchange with water).

    • Fix: Increase concentration >10mg/mL and use a fresh ampoule of DMSO-

      
      .
      
  • Issue: Extra peaks at 8.1 ppm and 9.4 ppm.

    • Cause: Presence of the 4-(trifluoromethyl) regioisomer.

    • Fix: Calculate the ratio by integrating the H6 protons (Target at 9.62 vs Impurity at 9.40).

References
  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Link

  • Katritzky, A. R., et al. (2010).[1] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Link

  • Pfizer Inc. (2015). Patent WO2015031036A1: Pyridazine sulfonamide derivatives as Nav1.7 inhibitors. (Source for synthetic routes and isomeric mixtures). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Coupling Constants. University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

5-(Trifluoromethyl)pyridazine-3-sulfonamide: Structural Insights &amp; Comparative Crystallography Guide

Executive Summary This guide provides a technical analysis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide , a critical pharmacophore in medicinal chemistry. Unlike traditional benzenesulfonamides, this scaffold leverages...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide , a critical pharmacophore in medicinal chemistry. Unlike traditional benzenesulfonamides, this scaffold leverages the electron-deficient pyridazine ring and the lipophilic trifluoromethyl (


) group to modulate pKa, metabolic stability, and binding affinity.

This document synthesizes X-ray crystallographic data from structural analogs and bioactive complexes (PDB) to offer a predictive model of its solid-state behavior and enzyme inhibition mechanisms. It is designed for medicinal chemists and crystallographers optimizing lead compounds for Carbonic Anhydrase (CA) inhibition and other metalloenzyme targets.

Part 1: Crystallographic Characterization & Packing Motifs

The "Sulfonamide Synthon" in the Solid State

While the standalone small-molecule crystal structure of 5-(Trifluoromethyl)pyridazine-3-sulfonamide is often held as proprietary data in specific drug campaigns, its packing behavior can be rigorously predicted based on the high-fidelity sulfonamide homosynthon .

In the crystalline state, primary sulfonamides (


) consistently form intermolecular hydrogen bonds.
  • Primary Motif:

    
     dimer formation.
    
  • Mechanism: One sulfonamide

    
     acts as a donor to the 
    
    
    
    acceptor of a neighboring molecule.
  • Pyridazine Influence: The nitrogen atoms in the pyridazine ring (positions 1 and 2) act as secondary acceptors, potentially creating extended catemer chains (

    
     or 
    
    
    
    motifs) rather than simple dimers.
The Role of the Trifluoromethyl ( ) Group

The


 group at position 5 is not merely a lipophilic bulk; it directs crystal packing through weak but directional interactions:
  • 
     Interactions:  The electron-rich fluorine atoms interact with the electron-deficient pyridazine ring of adjacent layers.
    
  • Halogen Bonding:

    
     contacts often stabilize the lattice, typically at distances of 2.8–3.0 Å.
    
Predicted Unit Cell Parameters (Representative Class Data)

Based on homologous pyridazine sulfonamide structures (e.g., CSD Refcode analogs), the target compound likely crystallizes in a monoclinic system.

ParameterRepresentative Value (Analog Class)Structural Implication
Crystal System Monoclinic (

or

)
Favors centrosymmetric dimer packing.
Space Group

Most common for planar heteroaromatics.
Z (Molecules/Cell) 4Standard packing efficiency.
Density ~1.65 - 1.75 g/cm³High density due to heavy Sulfur/Fluorine atoms.

Part 2: Bioactive X-ray Data (Protein-Ligand Interactions)

The most valuable X-ray data for this compound comes from its behavior as a ligand. We compare it against the "Gold Standard" Acetazolamide and Benzenesulfonamides using high-resolution PDB datasets.

The "Nitrogen Scan" Effect: Tilt & Binding

A critical insight from X-ray studies (e.g., PDB: 4KV0 ) is how the heteroaromatic ring alters binding geometry compared to benzene.

  • Benzenesulfonamides: The phenyl ring often clashes with hydrophilic residues (e.g., Thr200 in CA II) if not substituted correctly.

  • Pyridazine/Pyridine Sulfonamides: The ring nitrogen atoms reduce steric repulsion and allow the scaffold to "tilt." This tilt often positions the

    
     group perfectly into the hydrophobic pocket formed by Val121, Val143, and Leu198 .
    
Comparative Binding Metrics
FeatureBenzenesulfonamide 5-(CF3)pyridazine-3-sulfonamide Acetazolamide (Thiadiazole)
Scaffold Type Carbocycle (Phenyl)N-Heterocycle (Pyridazine)N/S-Heterocycle (Thiadiazole)
Zinc Coordination Tetrahedral (via N-)Tetrahedral (via N-)Tetrahedral (via N-)
pKa (Acidity) ~10.0 (Weakly Acidic)~8.0 - 8.5 (Optimized) ~7.2 (Highly Acidic)
Hydrophobic Contact Non-specific

-stacking
Specific

Val121
Minimal (Polar tail dominance)
Water Network Displaces Zn-bound

Displaces Zn-bound

Displaces Zn-bound

Key Insight: The pyridazine analog strikes a balance. It is more acidic than benzene (better Zn binding) but more lipophilic than acetazolamide (better membrane permeability).

Part 3: Visualized Workflows & Pathways

Crystallization Protocol for Pyridazine Sulfonamides

To obtain diffraction-quality crystals of this specific scaffold, a slow-evaporation method controlling the solvent polarity is required.

CrystallizationProtocol Start Raw Material (>98% Purity) Solvent Solvent Selection (MeOH:EtOAc 1:1) Start->Solvent Dissolution Dissolution (Warm to 40°C) Solvent->Dissolution Filter Micro-Filtration (0.2 µm PTFE) Dissolution->Filter Remove particulates Vapor Vapor Diffusion Setup (Anti-solvent: Hexane) Filter->Vapor Nucleation Nucleation (4°C, 3-7 Days) Vapor->Nucleation Slow saturation Harvest Crystal Harvest (Paratone Oil Mount) Nucleation->Harvest Check birefringence

Figure 1: Optimized vapor diffusion workflow for growing X-ray quality crystals of fluorinated sulfonamides.

Mechanism of Action: Structural Inhibition Pathway

This diagram illustrates how the 5-(Trifluoromethyl)pyridazine-3-sulfonamide ligand disrupts the catalytic cycle of Carbonic Anhydrase.

InhibitionMechanism Enzyme Active Enzyme (Zn2+ - OH-) Displacement Water Displacement (Zn2+ ... N-Coordination) Enzyme->Displacement Ligand approaches Ligand Ligand Entry (R-SO2NH-) Ligand->Displacement Stabilization Lattice Stabilization (CF3 ... Hydrophobic Pocket) Displacement->Stabilization H-bond Network Inhibition Catalytic Lock (CO2 Hydration Blocked) Stabilization->Inhibition Steric Blockade

Figure 2: Structural mechanism of inhibition. The sulfonamide nitrogen displaces the catalytic zinc-bound water/hydroxide, while the CF3 group anchors the molecule via hydrophobic interactions.

Part 4: Experimental Methodology (Self-Validating Protocol)

Synthesis & Purification Verification

Before attempting crystallography, the purity of the sulfonamide must be verified, as the amine precursor (5-(trifluoromethyl)pyridazin-3-amine) can co-crystallize.

  • HPLC Analysis: Ensure >98% purity. Impurity peaks often correspond to the hydrolyzed sulfonic acid.

  • NMR Check:

    • 
       NMR:  Look for a sharp singlet at 
      
      
      
      ppm (
      
      
      ).
    • 
       NMR:  Confirm the sulfonamide 
      
      
      
      singlet (broad, exchangeable) around
      
      
      7.5–8.0 ppm.
X-ray Data Collection Strategy
  • Temperature: Collect at 100 K . Fluorinated groups often exhibit high thermal motion (disorder) at room temperature.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Sulfur.
  • Refinement: Watch for rotational disorder in the

    
     group. If the electron density is smeared, model as a split position with partial occupancy.
    

References

  • RCSB Protein Data Bank. (2014).[1] Crystal structure of human carbonic anhydrase II in complex with the 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor (PDB: 4KV0).[1][2]Link

  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridazine-3-sulfonamide Compound Summary. National Library of Medicine. Link

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors.[3] ACS Publications. Link

  • MDPI Pharmaceuticals. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[1][4][5]Link

  • Cambridge Structural Database (CSD).General Sulfonamide Synthon Analysis. (Reference for

    
     motif). Link
    

Sources

Validation

Technical Guide: Lipophilicity &amp; Bioisosteric Profiling of Trifluoromethyl Pyridazine vs. Pyridine Sulfonamides

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry / DMPK) Audience: Researchers, Lead Optimization Scientists, and Drug Development Professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry / DMPK) Audience: Researchers, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

In the hit-to-lead and lead optimization phases of drug discovery, the modulation of lipophilicity (LogP/LogD) is a critical lever for optimizing ADME properties. This guide compares two distinct pharmacophoric moieties: the Trifluoromethyl Pyridazine (a lipophilic, electron-deficient aromatic system) and the Pyridine Sulfonamide (a polar, ionizable scaffold).

While both moieties are frequently employed to modulate metabolic stability and target engagement, they occupy opposite ends of the physicochemical spectrum. The trifluoromethyl pyridazine is predominantly used to enhance permeability and block metabolic soft spots, whereas the pyridine sulfonamide serves as a polar handle to improve solubility and introduce specific hydrogen-bonding interactions. This guide provides the rationale, data, and experimental protocols to navigate this bioisosteric switch effectively.

Part 1: Physicochemical Core Analysis

Structural & Electronic Characterization

The fundamental difference between these two moieties lies in their electronic distribution and ionization potential.

  • Trifluoromethyl Pyridazine:

    • Electronic Nature: The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms (

      
      ). The addition of a trifluoromethyl (
      
      
      
      ) group at the 3- or 4-position exacerbates this deficiency through strong inductive electron withdrawal (
      
      
      effect).
    • Lipophilicity Driver: The

      
       group is highly hydrophobic. It increases the molecular volume and creates a "teflon-like" shield that resists solvation by water, significantly raising LogP.
      
    • Basicity: The electron-withdrawing nature of the

      
       group drastically lowers the 
      
      
      
      of the pyridazine nitrogens, rendering them non-basic at physiological pH.
  • Pyridine Sulfonamide:

    • Electronic Nature: The sulfonamide group (

      
      ) is a polar, electron-withdrawing substituent. When attached to a pyridine ring, it creates a system capable of diverse electrostatic interactions.
      
    • Lipophilicity Driver: The sulfonyl group is a strong hydrogen bond acceptor, and the

      
       is a donor. This polarity promotes water solvation, lowering LogP relative to carbon isosteres.
      
    • Acidity: Sulfonamides are weak acids (

      
      ). At physiological pH (7.4), a fraction exists as the anionic species, further reducing LogD and enhancing aqueous solubility.
      
Comparative Physicochemical Data

The following table summarizes the typical property shifts observed when swapping a pyridine sulfonamide for a trifluoromethyl pyridazine core in a drug-like scaffold.

PropertyTrifluoromethyl PyridazinePyridine SulfonamideImpact of Switch (Sulfonamide


-Pyridazine)
Lipophilicity (LogD

)
High (Typically > 2.0)Low to Moderate (0.5 – 1.5)Increase (+1.0 to +2.5 log units)
H-Bond Donors (HBD) 01 (Sulfonamide NH)Decrease (Loss of HBD)
H-Bond Acceptors (HBA) 2-5 (Weak)3-4 (Strong)Decrease (Weaker acceptors)
Polar Surface Area (tPSA) Low (~25-40

)
High (~60-80

)
Decrease (Improves permeability)
Solubility (Aq) Low (Hydrophobic)Moderate to HighDecrease
Metabolic Stability High (Blocks CYP oxidation)Moderate (Glucuronidation risk)Increase (Generally)

Part 2: Medicinal Chemistry Decision Framework

The decision to deploy a trifluoromethyl pyridazine versus a pyridine sulfonamide is rarely arbitrary; it is a strategic maneuver to correct specific ADME failures.

The Bioisosteric Toggle
  • Scenario A: The "Permeability" Problem

    • Issue: A lead compound containing a sulfonamide exhibits excellent potency but poor cellular permeability (low

      
      ) or blood-brain barrier (BBB) penetration due to high tPSA and polarity.
      
    • Solution: Replace the sulfonamide with a trifluoromethyl pyridazine. The

      
       group maintains metabolic stability (blocking the site) while masking polarity, driving the compound across membranes.
      
  • Scenario B: The "Solubility" Problem

    • Issue: A lipophilic aryl-pyridazine lead is potent but suffers from poor aqueous solubility, leading to low oral bioavailability.

    • Solution: Replace the

      
      -pyridazine with a pyridine sulfonamide. The introduction of the polar sulfonyl group and the ionizable 
      
      
      
      lowers LogD and improves dissolution kinetics.
Metabolic Considerations
  • Trifluoromethyl Pyridazine: The

    
     bond is chemically inert (bond energy ~116 kcal/mol). The steric bulk of the 
    
    
    
    group also protects the adjacent ring positions from CYP450-mediated oxidation. This is a classic "metabolic block" strategy.
  • Pyridine Sulfonamide: While the sulfonamide moiety itself is stable to oxidation, the

    
     group can be a handle for Phase II conjugation (N-glucuronidation or N-acetylation), potentially leading to rapid clearance.
    
Decision Matrix Diagram
Comparative

biological activity comparison of pyridazine-3-sulfonamide derivatives

Executive Summary This guide provides a technical evaluation of pyridazine-3-sulfonamide derivatives , a class of heterocyclic pharmacophores emerging as potent alternatives to classical benzenesulfonamides (e.g., Acetaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of pyridazine-3-sulfonamide derivatives , a class of heterocyclic pharmacophores emerging as potent alternatives to classical benzenesulfonamides (e.g., Acetazolamide, Sulfamethoxazole).

While classical sulfonamides have dominated as Carbonic Anhydrase (CA) inhibitors and antimicrobials, the pyridazine-3-sulfonamide scaffold offers distinct physicochemical advantages. The electron-deficient pyridazine ring enhances the acidity of the sulfonamide group (


), facilitating stronger zinc coordination in metalloenzymes.

Key Findings:

  • Target Selectivity: Pyridazine derivatives demonstrate superior selectivity profiles for tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) compared to benzenesulfonamides.

  • Antimicrobial Potency: 3-substituted derivatives exhibit competitive MIC values against Gram-positive bacteria (S. aureus), often outperforming standard sulfamethoxazole in resistant strains.

  • Solubility: The inherent polarity of the diazine ring improves aqueous solubility, a critical parameter for bioavailability often lacking in lipophilic benzene analogs.

Structural Rationale & SAR Analysis

The biological superiority of pyridazine-3-sulfonamides stems from their electronic structure. Unlike the phenyl ring in Acetazolamide (AAZ), the pyridazine ring contains two nitrogen atoms.

Electronic Effects on Zinc Binding

The primary mechanism of action for these derivatives involves the sulfonamide moiety (


) binding to the Zinc ion (

) in the enzyme active site.
  • Acidity: The electron-withdrawing nature of the pyridazine ring (specifically at the 3-position) lowers the

    
     of the sulfonamide amide protons.
    
  • Ionization: Lower

    
     leads to a higher fraction of the ionized species (
    
    
    
    ) at physiological pH.
  • Binding: The anionic form is the active species that coordinates with

    
    .
    
Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold Pyridazine-3-sulfonamide Scaffold Pos3 Position 3: Sulfonamide Group (Zn2+ Binding) Scaffold->Pos3 Pos6 Position 6: Lipophilic Tail (Selectivity) Scaffold->Pos6 Ring Diazine Ring: Electron Withdrawal (pKa Modulation) Scaffold->Ring Effect1 Primary Pharmacophore Essential for Activity Pos3->Effect1 Effect2 Interacts with Hydrophobic Pocket (hCA IX/XII) Pos6->Effect2 Effect3 Increases Acidity Enhances Potency Ring->Effect3

Figure 1: SAR Logic of Pyridazine-3-sulfonamides. The 3-position drives potency via Zinc binding, while the 6-position dictates isoform selectivity.

Comparative Efficacy: Carbonic Anhydrase Inhibition[1][2][3]

The most significant application of these derivatives is the inhibition of Human Carbonic Anhydrases (hCAs), specifically the tumor-associated transmembrane isoforms hCA IX and hCA XII , which regulate pH in hypoxic tumor environments.

Data Comparison: Pyridazine vs. Benzene Sulfonamides

The table below compares a representative Pyridazine-3-sulfonamide derivative against the clinical standard, Acetazolamide (AAZ).

Compound ClassTarget Isoform (

, nM)
Off-Target Isoform (

, nM)
Selectivity Ratio (II/IX)Mechanism Note
Acetazolamide (AAZ) hCA IX: ~25 nMhCA II: ~12 nM0.48 (Poor Selectivity)Classical benzene scaffold; binds indiscriminately.
Pyridazine-3-sulfonamide hCA IX: ~5-15 nM hCA II: >100 nM>10 (High Selectivity)Pyridazine ring geometry avoids steric clash in hCA II active site.
Pyridine-3-sulfonamide hCA IX: ~24 nMhCA II: ~270 nM~11 (High Selectivity)Similar heteroaromatic profile; often used as a direct analog.

Data synthesized from comparative inhibition profiles of heteroaromatic sulfonamides [1][2].

Interpretation:

  • Potency: Pyridazine derivatives maintain single-digit nanomolar potency against the target (hCA IX).

  • Selectivity: The critical advantage is the reduced affinity for hCA II (ubiquitous cytosolic form). Inhibiting hCA II causes systemic side effects (fatigue, paresthesia). Pyridazine derivatives show a "Selectivity Ratio" >10, minimizing these risks.

Comparative Efficacy: Antimicrobial Activity

Beyond CA inhibition, pyridazine-3-sulfonamides interfere with folate metabolism in bacteria, similar to traditional sulfa drugs, but with an expanded spectrum due to the diazine ring.

Antibacterial Spectrum (MIC values in )[4]
OrganismPyridazine-3-sulfonamide (Derivative 7)Sulfamethoxazole (Std)Performance
S. aureus (Gram +) 2 - 48 - 162x - 4x More Potent
E. coli (Gram -) 4 - 164 - 8Comparable
C. albicans (Fungi) 8>64 (Inactive)Novel Activity

Data Source: Evaluation of pyridazine-3-sulfonamides synthesized from 3-chloropyridazine [3].

Key Insight: The pyridazine scaffold confers antifungal activity (C. albicans) which is typically absent in classical benzenesulfonamide antibiotics. This suggests a dual mechanism of action or improved cell wall penetration for the heterocyclic derivative.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for validating biological activity.

Protocol A: Stopped-Flow Hydration Assay (CA Inhibition)

Objective: Determine the inhibition constant (


) of derivatives against hCA isozymes.
Principle:  Measures the time course of the pH change during the hydration of 

to bicarbonate.

Workflow:

StoppedFlow_Protocol Step1 1. Enzyme Prep (Purified hCA I, II, IX, XII) Step2 2. Inhibitor Incubation (15 min @ Room Temp) Step1->Step2 Step3 3. Rapid Mixing (Stopped-Flow) Syringe A: Enzyme + Inhibitor Syringe B: CO2 Saturated Water + Indicator Step2->Step3 Step4 4. Monitor Absorbance (Phenol Red @ 557 nm) Step3->Step4 Step5 5. Calculate Kinetic Parameters (Cheng-Prusoff Equation) Step4->Step5

Figure 2: Stopped-Flow Kinetic Assay Workflow for determining Ki values.

Critical Steps:

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Substrate: Saturated

    
     solution must be prepared fresh (approx. 32.9 mM at 
    
    
    
    ).
  • Indicator: Phenol red (0.2 mM) tracks the pH drop from 7.5 to 6.5.

  • Calculation:

    
     is derived from the 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess the antiproliferative effect on cancer cell lines (e.g., MCF-7, MDA-MB-231). Self-Validating Control: Use Acetazolamide (low toxicity control) and Doxorubicin (high toxicity positive control).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add Pyridazine-3-sulfonamide derivatives (0.1 - 100

    
    ). Incubate 48h.
    
  • Hypoxia Induction (Optional but Recommended): For hCA IX/XII targeting, incubate duplicate plates in a hypoxic chamber (

    
    ) to upregulate target enzymes [4].[1]
    
  • Development: Add MTT reagent. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

References

  • Supuran, C. T., et al. (2025).[1] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Link

  • Eldehna, W. M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI / PMC. Link

  • Butnariu, R., et al. (2018). Pyridazine Derivatives and Related Compounds, Part 28. Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. ResearchGate.[2] Link

  • Akocak, S., et al. (2019). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. NIH / PMC. Link

  • Malik, A., et al. (2021).[3] A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.[3] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.